1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxasilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2)6-4-3-5-7-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHERHJSPPFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064018 | |
| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5833-47-6 | |
| Record name | 2,2-Dimethyl-1-oxa-2-silacyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5833-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005833476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |
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| Record name | 2,2-dimethyl-1-oxa-2-silacyclohexane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.924 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 1,1-Dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6), a heterocyclic organosilicon compound. This document delves into the key physicochemical properties, detailed spectroscopic analysis, and a representative synthetic route. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical experimental protocols.
Introduction
This compound, also known as 2,2-dimethyloxasilinane, is a six-membered heterocyclic compound containing a silicon-oxygen bond within the ring structure. Organosilicon compounds, particularly cyclic siloxanes, are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties imparted by the silicon atom. The incorporation of silicon into organic scaffolds can influence lipophilicity, metabolic stability, and bond angles, making it a valuable strategy in the design of novel therapeutic agents and advanced materials. This guide provides a detailed characterization of this specific siloxane, laying the groundwork for its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and handling. The key properties of this compound are summarized in the table below. The compound is a transparent, highly flammable liquid with a relatively low boiling point.
| Property | Value | Source(s) |
| CAS Number | 5833-47-6 | [1] |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molecular Weight | 130.26 g/mol | [1] |
| Appearance | Transparent liquid | Alfa Chemistry |
| Boiling Point | 137.2 °C at 760 mmHg | [1] |
| Density | 0.86 g/mL | [1] |
| Refractive Index | 1.427 | [1] |
| Flash Point | 25 °C | [1] |
| IUPAC Name | 2,2-dimethyloxasilinane | Alfa Chemistry |
| Synonyms | This compound, 2,2-Dimethyl-1-oxa-2-silacyclohexane | [1] |
Synthesis of this compound
A common and effective method for the synthesis of cyclic siloxanes is the intramolecular hydrosilylation of an appropriate unsaturated alcohol. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond within the same molecule, catalyzed by a transition metal complex, typically platinum-based.
Reaction Scheme
The synthesis of this compound can be achieved through the intramolecular hydrosilylation of 3-(dimethylsilyl)oxy-1-propene.
Experimental Protocol
Materials:
-
3-(Dimethylsilyl)oxy-1-propene
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere is charged with a solution of 3-(dimethylsilyl)oxy-1-propene in anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the hydrosilane and the deactivation of the platinum catalyst. Anhydrous solvents are necessary as moisture can react with the Si-H group. Karstedt's catalyst is chosen for its high activity and solubility in organic solvents.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:
-
A singlet for the six protons of the two methyl groups attached to the silicon atom.
-
Multiplets for the six protons of the three methylene groups in the cyclohexane ring. The chemical shifts will be influenced by their proximity to the silicon and oxygen atoms.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. We expect to see:
-
A signal for the two equivalent methyl carbons attached to the silicon.
-
Three distinct signals for the three methylene carbons in the ring.
-
-
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for characterizing organosilicon compounds. A single resonance is expected for the silicon atom in this compound. The chemical shift provides information about the electronic environment of the silicon atom, and for cyclic siloxanes, it is also sensitive to ring strain.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.
-
Si-O-C stretching: A strong and characteristic band for the Si-O-C linkage is anticipated in the 1000-1100 cm⁻¹ region.
-
Si-C stretching: Vibrations corresponding to the Si-C bond are typically observed in the 700-850 cm⁻¹ region.
-
CH₂ bending: Methylene scissoring and rocking vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (130.26 g/mol ).
-
Fragmentation Pattern: The fragmentation of cyclic siloxanes can be complex. Common fragmentation pathways may involve the loss of a methyl group (-15 amu), leading to a prominent [M-15]⁺ peak. Other fragmentations could involve ring-opening followed by the loss of small neutral molecules.
Applications and Future Directions
While this guide focuses on the characterization of this compound, it is important to consider its potential applications. As a cyclic siloxane, it can be a monomer for ring-opening polymerization to produce polysiloxanes with specific properties. In the context of drug development, its scaffold could be functionalized to create new chemical entities with tailored pharmacological profiles. The understanding of its synthesis and detailed characterization provided herein is the first critical step towards exploring these possibilities.
Conclusion
This technical guide has provided a detailed overview of the synthesis and comprehensive characterization of this compound. The presented information on its physicochemical properties and the expected outcomes from various spectroscopic techniques (NMR, FT-IR, and MS) serve as a foundational reference for scientists and researchers. The outlined synthetic protocol offers a practical starting point for its preparation. A thorough understanding of the characteristics of this molecule is essential for its potential utilization in the development of novel materials and therapeutic agents.
References
-
LookChem. (n.d.). 1-Oxa-2-silacyclohexane, 2,2-dimethyl-. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound, 96%. Retrieved from [Link]
- Trost, B. M., & Toste, F. D. (2003). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society, 125(11), 3090–3100.
Sources
spectroscopic data for 2,2-dimethyloxasilinane (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyloxasilinane
This guide provides a detailed analysis of the expected spectroscopic data for 2,2-dimethyloxasilinane, a heterocyclic organosilicon compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds and authoritative sources. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of novel organosilicon compounds.
Molecular Structure and Spectroscopic Overview
2,2-Dimethyloxasilinane is a six-membered heterocyclic compound containing a silicon atom, an oxygen atom, and four carbon atoms. The silicon atom is substituted with two methyl groups. The unique arrangement of the Si-O-C linkage and the aliphatic chain dictates its characteristic spectroscopic features. Understanding these features is crucial for its unambiguous identification and for quality control in synthetic processes.
Caption: Molecular structure of 2,2-dimethyloxasilinane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,2-dimethyloxasilinane, ¹H, ¹³C, and ²⁹Si NMR will provide complementary and definitive structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the electropositive nature of the silicon atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.7 - 3.9 | Triplet | 2H | -O-CH₂- |
| 2 | ~1.6 - 1.8 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| 3 | ~0.6 - 0.8 | Triplet | 2H | -Si-CH₂- |
| 4 | ~0.1 - 0.2 | Singlet | 6H | (CH₃)₂Si- |
Rationale for Predictions:
-
Signal 1 (-O-CH₂-): These protons are adjacent to the highly electronegative oxygen atom, leading to a significant downfield shift.
-
Signal 2 (-CH₂-CH₂-CH₂-): This methylene group is further from the heteroatoms and is expected to resonate in the typical aliphatic region.
-
Signal 3 (-Si-CH₂-): Protons on a carbon attached to a silicon atom are shifted upfield compared to a typical alkane due to the lower electronegativity of silicon.
-
Signal 4 ((CH₃)₂Si-): The protons of the two methyl groups attached to the silicon are in a highly shielded environment, resulting in a characteristic upfield singlet.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~60 - 65 | -O-CH₂- |
| 2 | ~25 - 30 | -CH₂-CH₂-CH₂- |
| 3 | ~15 - 20 | -Si-CH₂- |
| 4 | ~ -2 to -5 | (CH₃)₂Si- |
Rationale for Predictions:
-
Signal 1 (-O-CH₂-): The carbon atom bonded to oxygen will be the most deshielded, appearing significantly downfield.[2]
-
Signal 2 (-CH₂-CH₂-CH₂-): This central carbon of the propane-diyl chain will have a chemical shift typical for an aliphatic methylene group.
-
Signal 3 (-Si-CH₂-): The carbon atom directly attached to the silicon will be shifted upfield relative to a standard alkane carbon.
-
Signal 4 ((CH₃)₂Si-): The carbons of the two equivalent methyl groups attached to silicon will be highly shielded and are expected to appear upfield, potentially at a negative chemical shift relative to TMS.
Predicted ²⁹Si NMR Spectrum
²⁹Si NMR is a valuable technique for characterizing organosilicon compounds, providing direct information about the chemical environment of the silicon atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | +10 to +20 | (CH₃)₂Si(O)(C) |
Rationale for Prediction:
-
The chemical shift of ²⁹Si is highly dependent on the substituents attached to it. For a silicon atom in a cyclic siloxane-like environment, bonded to two carbon atoms and one oxygen atom within the ring, and two methyl groups, a chemical shift in the positive ppm range is expected. This is consistent with data for similar structures where the silicon is part of a non-strained ring and bonded to both carbon and oxygen.[3][4] The presence of a single oxygen atom generally leads to a downfield shift compared to tetralkylsilanes.[5]
Experimental Protocols for NMR Spectroscopy
Caption: General workflow for NMR data acquisition.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2,2-dimethyloxasilinane.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for ¹H and ¹³C NMR (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
For ²⁹Si NMR: Use a pulse sequence with a longer relaxation delay (e.g., 10-30 seconds) to allow for the typically long spin-lattice relaxation times of the ²⁹Si nucleus. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Predicted Infrared (IR) Spectrum
The IR spectrum of 2,2-dimethyloxasilinane will be dominated by absorptions corresponding to C-H, Si-C, and Si-O-C vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2960 - 2850 | Strong | C-H stretching (alkane) |
| 1250 | Strong | Si-CH₃ symmetric deformation |
| 1100 - 1050 | Strong | Si-O-C asymmetric stretching |
| 840 - 800 | Strong | Si-C stretching / CH₃ rocking on Si |
Rationale for Predictions:
-
C-H stretching: The absorptions in the 2960-2850 cm⁻¹ region are characteristic of sp³ C-H bonds in the methyl and methylene groups.[6]
-
Si-CH₃ deformation: A strong, sharp band around 1250 cm⁻¹ is a hallmark of a methyl group attached to a silicon atom.[7]
-
Si-O-C stretching: The most intense and characteristic feature for a silyl ether is the strong asymmetric Si-O-C stretching vibration, expected in the 1100-1050 cm⁻¹ range.[7]
-
Si-C stretching: The Si-C bond vibrations, coupled with methyl rocking modes, typically appear as strong bands in the 840-800 cm⁻¹ region.[8]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of liquid 2,2-dimethyloxasilinane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted Mass Spectrum (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the Si-C bonds and fragmentation of the heterocyclic ring.
| Predicted m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 115 | [M - CH₃]⁺ |
| 73 | [(CH₃)₂SiOH]⁺ |
| 59 | [CH₃Si(O)]⁺ |
Rationale for Predictions:
-
Molecular Ion (m/z 130): The molecular ion peak corresponding to the exact mass of C₆H₁₄OSi should be observable, although it may be of low intensity.
-
[M - CH₃]⁺ (m/z 115): The loss of a methyl radical from the silicon atom is a very common and favorable fragmentation pathway for organosilicon compounds, leading to a stable silicenium ion. This is often the base peak in the spectrum.[9]
-
[(CH₃)₂SiOH]⁺ (m/z 73): This fragment can arise from the cleavage of the ring and subsequent rearrangement.
-
[CH₃Si(O)]⁺ (m/z 59): Further fragmentation can lead to the formation of smaller silicon-containing ions.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,2-dimethyloxasilinane. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for the identification and characterization of this compound. The detailed experimental protocols provide a standardized approach for acquiring high-quality data. It is the author's belief that this in-depth guide will serve as an invaluable resource for scientists working with this and related organosilicon heterocycles.
References
- Pascal-Man, J. Si NMR Some Practical Aspects.
- BenchChem. Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods. (2025).
- Al-Gharabli, S., et al. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules (2024).
- Corminboeuf, C., et al. 29Si NMR chemical shifts variations in organically modifies silanes.
- Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites (2024).
- Corminboeuf, C., et al. 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters (2002).
- University of Sheffield. (29Si) Silicon NMR.
- ResearchGate. 29 Si NMR chemical shifts of different siloxane coordination compounds....
- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Kakiuchi, K., et al. Metastable ion study of organosilicon compounds. Part I—Diethoxydimethylsilane. Organic Mass Spectrometry (1989).
- Poveda-Reyes, S., et al. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. International Journal of Molecular Sciences (2023).
- ResearchGate. Typical 29 Si NMR Chemical Shifts.
- University of Calcutta. The features of IR spectrum.
- Arkles, B. Infrared Analysis of Organosilicon Compounds. ResearchGate (2015).
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025).
- Appell, R. B., et al. Origin of the 29Si NMR chemical shift in R3Si-X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions (2020).
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- 4. unige.ch [unige.ch]
- 5. Origin of the 29Si NMR chemical shift in R3Si-X and relationship to the formation of silylium (R3Si+) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1,1-Dimethyl-1-sila-2-oxacyclohexane
Introduction
1,1-Dimethyl-1-sila-2-oxacyclohexane, also known by its IUPAC name 2,2-dimethyloxasilinane, is a six-membered heterocyclic compound containing a silicon-oxygen bond within its framework. As a cyclic siloxane, it serves as a valuable chemical intermediate and a monomer for ring-opening polymerization to produce polysiloxanes with specific, controlled architectures. Its unique structure, combining the stability of a siloxane bond with the reactivity of a cyclic ether, makes it a target of interest for researchers in materials science and synthetic chemistry.
This guide provides a detailed exploration of the core synthetic pathways to this compound, grounded in fundamental principles of organosilicon chemistry. We will move beyond a simple recitation of steps to dissect the causality behind the chosen methodologies, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed as self-validating systems, ensuring reproducibility and a deep understanding of the chemical transformations.
Physicochemical and Spectroscopic Data
A thorough characterization of the target molecule is paramount for confirming synthetic success. The following tables summarize the key physical properties and expected spectroscopic signatures for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5833-47-6 | [1] |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molecular Weight | 130.26 g/mol | [1] |
| Boiling Point | 122 °C | [1] |
| Density | 0.882 g/cm³ | [1] |
| Refractive Index | 1.427 | [1] |
| Flash Point | 14 °C | [1] |
Table 2: Expected Spectroscopic Data for Characterization
| Technique | Expected Signature |
| ¹H NMR | Multiplets corresponding to the three distinct methylene groups (-O-CH₂-, -C-CH₂-C-, Si-CH₂-), and a singlet for the two equivalent methyl groups on the silicon atom (Si-(CH₃)₂). |
| ¹³C NMR | Four distinct signals: one for the two equivalent methyl carbons, and three for the individual methylene carbons in the ring. |
| ²⁹Si NMR | A characteristic chemical shift for a tetracoordinate silicon atom in a six-membered ring environment. |
| FT-IR | Strong absorbance bands characteristic of Si-O-C stretching, Si-C stretching, and C-H stretching. Absence of a broad O-H stretch (indicating consumption of precursor). |
Core Synthetic Pathways
The construction of the this compound ring is most reliably achieved through two primary strategies, both of which are robust and utilize readily available starting materials.
Pathway 1: Intramolecular Dehydrocyclization of 4-(Dimethylhydroxysilyl)butan-1-ol
This pathway represents an elegant approach based on the intramolecular condensation of a bifunctional linear precursor. The logic here is to construct a molecule that already contains all the necessary atoms in the correct sequence and then induce ring formation. The driving force for the reaction is the thermodynamically favorable formation of the cyclic siloxane and the removal of a small molecule byproduct, typically water or an alcohol.
Causality and Strategy: This method is chosen for its high atom economy and the relatively mild conditions that can be employed for the final cyclization step. The key is the synthesis of the precursor, which can be achieved via a Grignard reaction, providing a strong foundation for the carbon skeleton.
Caption: Workflow for the intramolecular dehydrocyclization pathway.
Part A: Synthesis of Precursor, 4-(Dimethylhydroxysilyl)butan-1-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromopropoxy)(tert-butyl)dimethylsilane in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux until all the magnesium has been consumed.
-
Coupling: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of dichlorodimethylsilane in anhydrous THF via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Deprotection: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. The resulting mixture is then treated with a mild acid (e.g., dilute HCl) to hydrolyze the chlorosilane and cleave the tert-butyldimethylsilyl (TBDMS) protecting group, yielding the crude 4-(dimethylhydroxysilyl)butan-1-ol.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Intramolecular Cyclization
-
Reaction Setup: Dissolve the purified 4-(dimethylhydroxysilyl)butan-1-ol in a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a base.
-
Cyclization: Heat the mixture to reflux. The intramolecular condensation will proceed, eliminating water. Water can be removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture, wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, is purified by fractional distillation under reduced pressure.
Pathway 2: Condensation of 1,4-Butanediol with Dichlorodimethylsilane
This is a classical and highly reliable method for the formation of cyclic siloxanes. It involves the direct condensation of a diol with a dichlorosilane in the presence of a base to neutralize the HCl byproduct.
Causality and Strategy: This approach is often favored due to its straightforward nature and the commercial availability of the starting materials. The key to success lies in maintaining anhydrous conditions to prevent polymerization of the dichlorosilane and using high-dilution principles to favor the intramolecular cyclization over intermolecular polymerization. The choice of base is critical; a non-nucleophilic amine like pyridine or triethylamine is ideal as it will not interfere with the reactive silicon center.
Caption: Mechanism of condensation of 1,4-butanediol and dichlorodimethylsilane.
-
Reaction Setup: In a large, flame-dried, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of 1,4-butanediol and pyridine (or triethylamine, 2.2 equivalents) in a large volume of a dry, non-polar solvent like toluene or dichloromethane.
-
High-Dilution Addition: Prepare a solution of dichlorodimethylsilane in the same solvent. Add this solution very slowly (e.g., over 8-10 hours) to the stirred diol solution at room temperature using the dropping funnel. This slow addition under high dilution is critical to favor the formation of the monomeric cyclic product over linear polymers.
-
Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of pyridinium hydrochloride will have formed. Filter the mixture to remove the salt and wash the filter cake with fresh solvent.
-
Purification: Combine the filtrate and washings. Wash the organic solution successively with dilute HCl (to remove excess pyridine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Final Distillation: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Safety and Handling
This compound is a highly flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. The compound is sensitive to moisture and will slowly react with water.[1] Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The synthesis of this compound can be effectively achieved through robust and well-established methodologies in organosilicon chemistry. The intramolecular dehydrocyclization of a custom-synthesized silanol precursor offers an elegant route, while the direct condensation of 1,4-butanediol with dichlorodimethylsilane provides a more classical and direct approach. The success of these syntheses hinges on the careful control of reaction conditions, particularly maintaining an anhydrous environment and, for the condensation pathway, employing high-dilution techniques to maximize the yield of the desired cyclic product. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and utilize this versatile sila-heterocycle in their advanced research applications.
References
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Abakumov, G. A., Druzhkov, N. O., Egorova, E. N., Kocherova, T. N., Shavyrina, A. S., & Cherkasov, A. V. (2014). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 4(28), 14603-14611. Available at: [Link]
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Gelest, Inc. (2015). Safety Data Sheet: this compound, 96%. Available at: [Link]
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Introduction: Navigating the Isomeric Landscape of C6H14OSi
An In-Depth Technical Guide to the Isomers of C6H14OSi for Researchers and Drug Development Professionals
The molecular formula C6H14OSi represents a fascinating case study in structural isomerism, denoting several distinct organosilicon compounds with unique chemical properties and applications. For researchers, scientists, and professionals in drug development, a precise understanding of these isomers is critical, as their reactivity and utility are dictated by the specific arrangement of their constituent atoms. This guide provides a detailed technical overview of the two most prominent isomers corresponding to this formula: Allyloxytrimethylsilane and Ethoxydimethylvinylsilane .
While these C6 compounds are the focus, it is worth noting that the closely related and widely studied compound, Ethoxytrimethylsilane, has the molecular formula C5H14OSi. Given the similarity in nomenclature and structure, it is crucial for researchers to verify the specific molecular formula and CAS number to ensure the correct reagent is being utilized in their experimental designs. This guide will proceed to delineate the distinct characteristics of the true C6H14OSi isomers.
Section 1: Allyloxytrimethylsilane
Allyloxytrimethylsilane is a versatile organosilicon compound distinguished by the presence of both a trimethylsilyl ether group and a terminal allyl group. This bifunctionality makes it a valuable intermediate in organic synthesis.
IUPAC Name and Synonyms
-
IUPAC Name: trimethyl(prop-2-enoxy)silane[1]
-
Common Synonyms: Allyloxytrimethylsilane, Allyl trimethylsilyl ether, O-(trimethylsilyl)allyl alcohol, 3-(Trimethylsiloxy)propene, Silane, trimethyl(2-propenyloxy)-[1][2][3]
Physicochemical Properties
The key physical and chemical properties of Allyloxytrimethylsilane are summarized below. These properties are essential for designing reaction conditions, purification protocols, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C6H14OSi | [1][2] |
| Molecular Weight | 130.26 g/mol | [1] |
| Appearance | Colorless to light yellow transparent liquid | [4] |
| Boiling Point | 100-102 °C | [5] |
| Density | 0.773 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.397 | [5] |
| Flash Point | 0 °C | [4] |
| Sensitivity | Moisture sensitive; reacts with water | [4] |
Synthesis and Mechanistic Insights
Allyloxytrimethylsilane is typically synthesized via the silylation of allyl alcohol. The most common laboratory method involves the reaction of allyl alcohol with a silylating agent like chlorotrimethylsilane in the presence of a base.
Causality of Experimental Design: The choice of a base, such as pyridine or triethylamine, is crucial for this reaction. Allyl alcohol's hydroxyl proton is acidic enough to react with the silylating agent, but the reaction is significantly accelerated by a base. The base serves to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of chlorotrimethylsilane in an SN2-type mechanism, displacing the chloride ion. The base also acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are paramount, as the silylating agent and the resulting silyl ether are both susceptible to hydrolysis.
Experimental Protocol: Synthesis of Allyloxytrimethylsilane
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add allyl alcohol (1 equivalent) and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the flask. Cool the mixture in an ice bath to 0 °C.
-
Silylation: Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Work-up: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure Allyloxytrimethylsilane.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of Allyloxytrimethylsilane.
Applications in Research and Drug Development
Allyloxytrimethylsilane serves as an important chemical intermediate for synthesizing a variety of organosilicon compounds.[4] Its dual functionality is key to its utility.
-
Protecting Group Chemistry: The trimethylsilyl (TMS) ether is a classic protecting group for alcohols. While Allyloxytrimethylsilane is the product of a protection reaction, its chemistry is central to this field. The TMS group is easily introduced and can be cleaved under mild acidic conditions or with a fluoride source (e.g., TBAF), making it orthogonal to many other protecting groups.
-
Allylation Reagent: The allyl group can participate in various carbon-carbon bond-forming reactions. It can be used in allylation reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2]
-
Monomer for Polymer Synthesis: The allyl group can undergo polymerization, making Allyloxytrimethylsilane a potential monomer for creating silicon-containing polymers. These polymers can have applications in materials science and as scaffolds in drug delivery systems.
Section 2: Ethoxydimethylvinylsilane
A structural isomer of Allyloxytrimethylsilane, Ethoxydimethylvinylsilane features a vinyl group directly attached to the silicon atom, along with an ethoxy group. This structure imparts different reactivity and applications, particularly in polymerization and surface modification.
IUPAC Name and Synonyms
-
IUPAC Name: ethenyl-ethoxy-dimethylsilane[6]
-
Common Synonyms: Ethoxydimethylvinylsilane, Dimethylethoxyvinylsilane, Vinyldimethylethoxysilane, Silane, ethenylethoxydimethyl-[6][7][8]
Physicochemical Properties
The properties of Ethoxydimethylvinylsilane are distinct from its allyl isomer, influencing its handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C6H14OSi | [6][7] |
| Molecular Weight | 130.26 g/mol | [6] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 99 °C | [8][9] |
| Density | 0.79 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.398 | [9] |
| Flash Point | 4 °C | [9] |
| Hazards | Highly flammable liquid and vapor | [6] |
Synthesis and Mechanistic Insights
The synthesis of Ethoxydimethylvinylsilane typically involves the reaction of a dichlorodimethylsilane precursor, followed by sequential substitution with vinyl and ethoxy groups. A common route is the reaction of dichlorodimethylsilane with a vinyl Grignard reagent, followed by reaction with ethanol.
Causality of Experimental Design: This step-wise approach allows for controlled introduction of the functional groups. The Grignard reaction is a powerful method for forming the robust Si-C bond of the vinyl group. The subsequent reaction with ethanol (alcoholysis) replaces the remaining chlorine atom with an ethoxy group. The reaction with ethanol is often performed in the presence of a base to neutralize the HCl byproduct. The stoichiometry must be carefully controlled to prevent disubstitution in the first step.
Experimental Protocol: Synthesis of Ethoxydimethylvinylsilane
-
Preparation: In a dry, nitrogen-purged reaction vessel, prepare a solution of vinylmagnesium bromide (1 equivalent) in anhydrous THF.
-
First Substitution: Cool the Grignard solution to 0 °C. Slowly add dichlorodimethylsilane (1 equivalent) to the solution while stirring vigorously. After addition, allow the mixture to warm to room temperature and stir for several hours to form chloro(dimethyl)vinylsilane.
-
Second Substitution: In a separate flask, prepare a solution of absolute ethanol (1 equivalent) and a non-nucleophilic base like pyridine (1 equivalent) in anhydrous diethyl ether.
-
Alkoxylation: Cool the ethanol/pyridine solution to 0 °C and slowly add the chloro(dimethyl)vinylsilane intermediate from the previous step.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature overnight. Filter the resulting mixture to remove pyridinium hydrochloride salt.
-
Purification: The filtrate is carefully concentrated, and the resulting crude liquid is purified by fractional distillation under atmospheric or reduced pressure to yield pure Ethoxydimethylvinylsilane.
Diagram: Role in Polymer Modification
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The Genesis of a Silicon-Carbon World: An In-depth Technical Guide to the Discovery and History of Silacyclohexane Derivatives
For decades, the unique properties of silicon, carbon's heavier sibling, have captivated chemists, promising a world of novel materials and therapeutic agents. Central to this exploration are the silacyclohexanes, six-membered rings where a carbon atom is replaced by silicon. This guide delves into the rich history of these fascinating compounds, tracing their discovery from the foundational principles of organosilicon chemistry to the sophisticated synthetic methodologies and diverse applications that define the field today. This narrative is crafted for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the scientific rationale that has driven progress in this dynamic area of chemistry.
I. The Dawn of Organosilicon Chemistry: Setting the Stage for Silacyclohexanes
The journey to silacyclohexanes begins with the birth of organosilicon chemistry itself. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc. This seminal work laid the groundwork for a new field of chemistry focused on the carbon-silicon bond. However, it was the pioneering research of English chemist Frederic Kipping in the early 20th century that truly established the foundations of organosilicon chemistry. Kipping's extensive work, spanning over four decades, introduced the use of Grignard reagents for the formation of silicon-carbon bonds, a technique that would prove crucial for the eventual synthesis of cyclic organosilanes. Although Kipping's primary focus was on linear and polymeric organosilicon compounds, which he termed "silicones," his development of fundamental synthetic methods paved the way for future explorations into more complex cyclic architectures.
Another key figure in the early days of organosilicon chemistry was the American chemist Henry Gilman. His extensive research on organometallic compounds, including organosilicon species, further expanded the synthetic toolkit available to chemists. Gilman's work on the reactions of organometallic reagents with silicon halides was instrumental in advancing the field and provided the necessary chemical knowledge for the construction of cyclic systems.
II. The First Forays into Cyclic Silicon: The Emergence of Silacyclohexanes
While a single, celebrated publication heralding the "first synthesis of silacyclohexane" is not readily apparent in the historical record, the initial preparation of these six-membered rings can be logically inferred from the established synthetic principles of the time. The most probable early routes to silacyclohexanes involved the adaptation of classical organic cyclization reactions to their silicon-containing counterparts.
A. The Di-Grignard Approach: A Logical First Step
One of the most straightforward and likely earliest methods for constructing the silacyclohexane ring involves the reaction of a di-Grignard reagent derived from 1,5-dibromopentane with a dichlorosilane. This approach, a direct extension of the well-established Grignard reaction, would have been a logical starting point for chemists venturing into cyclic organosilicon synthesis.
The reaction proceeds by forming a Grignard reagent at both ends of the five-carbon chain, which then acts as a dinucleophile, attacking the electrophilic silicon center of a dichlorosilane, such as dichlorodimethylsilane, to close the ring.
Figure 1: Conceptual workflow for the di-Grignard synthesis of a silacyclohexane.
B. Intramolecular Wurtz-type Coupling: A Competing Pathway
Another plausible early synthetic route is the intramolecular Wurtz-type coupling of an ω-haloalkylhalosilane. This method, analogous to the Wurtz reaction used in organic chemistry to form carbon-carbon bonds, involves the reductive coupling of two halogen atoms within the same molecule using an alkali metal, typically sodium.
For the synthesis of a silacyclohexane, a precursor such as (5-bromopentyl)dichloromethylsilane could be treated with sodium metal to induce ring closure.
III. The Evolution of Synthesis: Refining the Path to Silacyclohexanes
As organosilicon chemistry matured, so too did the methods for synthesizing silacyclohexane derivatives. The early, often low-yielding, methods gave way to more efficient and versatile techniques, enabling the preparation of a wide array of substituted and functionalized silacyclohexanes.
A. Intramolecular Hydrosilylation: An Elegant and Efficient Strategy
The development of hydrosilylation, the addition of a silicon-hydride bond across a double bond, provided a powerful tool for the synthesis of silacyclohexanes. Intramolecular hydrosilylation of δ,ε-unsaturated silanes offers a highly efficient and atom-economical route to the six-membered ring system. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium.
Experimental Protocol: Platinum-Catalyzed Intramolecular Hydrosilylation of an Alkenylsilane
-
Reactant Preparation: A solution of the alkenylsilane (e.g., diallyldimethylsilane) in a dry, inert solvent (e.g., toluene) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A catalytic amount of a platinum catalyst, such as Karstedt's catalyst, is added to the solution.
-
Reaction: The reaction mixture is stirred at a specified temperature (often room temperature or slightly elevated) and monitored by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired silacyclohexane derivative.
Theoretical Exploration of 1,1-Dimethyl-1-sila-2-oxacyclohexane: A Computational Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,1-dimethyl-1-sila-2-oxacyclohexane. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes established computational practices with insights into the unique structural and electronic properties of this silicon-containing heterocycle. We will delve into the conformational landscape, spectroscopic predictions, and reactivity of the title compound, underpinned by a robust framework of quantum chemical calculations. The causality behind the selection of theoretical models is elucidated to ensure a self-validating and expert-driven narrative.
Introduction: The Significance of Silicon in Heterocyclic Chemistry
The substitution of a carbon atom with silicon in a cyclic framework introduces profound changes in molecular geometry, stability, and reactivity. This compound, a six-membered heterocycle containing a silicon atom adjacent to an oxygen atom, presents an intriguing case study. The presence of the Si-O bond and the gem-dimethyl substitution on the silicon atom dictates its conformational behavior and electronic distribution, making it a subject of interest for theoretical investigation. Understanding these fundamental properties through computational modeling provides a powerful, non-empirical approach to predict its behavior in various chemical environments, a crucial aspect in fields like materials science and medicinal chemistry.
While experimental data on this compound is available, particularly concerning its reactivity with organic acids, a dedicated and comprehensive theoretical exploration is paramount for a deeper molecular-level understanding.[1] This guide aims to bridge that gap by outlining a systematic theoretical approach to characterize this molecule.
Molecular Structure and Conformational Analysis
The six-membered ring of this compound is expected to adopt a chair-like conformation, analogous to cyclohexane. However, the introduction of the silicon and oxygen atoms significantly alters the ring's geometry and the energetic landscape of its conformers.
The Chair Conformation and Ring Puckering
Theoretical studies on the parent silacyclohexane have shown that it predominantly exists in a chair conformation.[2] Unlike cyclohexane, the puckering at the silicon atom is less pronounced due to the longer Si-C bonds and smaller C-Si-C bond angles compared to their carbon counterparts. For this compound, we can predict two primary chair conformers resulting from the ring flip. In one conformer, one methyl group is in an axial position and the other in an equatorial position. The ring inversion would switch these positions. Due to the gem-dimethyl substitution, these two chair conformations are degenerate, meaning they have the same energy.[3][4]
The Anomeric Effect in Siloxanes
A key stereoelectronic feature to consider in this molecule is the anomeric effect. This effect, well-documented in carbohydrate chemistry, involves the donation of electron density from the lone pair of the oxygen atom into the antibonding orbital of the adjacent Si-C bond (nO → σ*Si-C). This interaction can influence the conformational equilibrium. However, the impact of the anomeric effect in silacyclohexane derivatives can be different from that in their carbon analogs.[5]
Computational Approach to Conformational Analysis
A robust theoretical investigation of the conformational space of this compound would involve the following workflow:
Caption: Workflow for Conformational Analysis.
This multi-step approach ensures a thorough exploration of the potential energy surface, starting with a computationally inexpensive method (Molecular Mechanics) to identify potential conformers, followed by more accurate quantum mechanical calculations to refine their geometries and determine their relative stabilities.
Theoretical Methods for Studying Siloxanes
The choice of computational method is critical for obtaining accurate and reliable results. For molecules like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable accuracy-to-cost ratio.[6] For siloxane systems, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable geometries and relative energies.[7]
Protocol for DFT Calculations:
-
Functional Selection: B3LYP is a common and well-validated choice.
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.
-
Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.
Møller-Plesset Perturbation Theory (MP2)
For a higher level of accuracy, especially in capturing electron correlation effects that can be important in describing non-covalent interactions, second-order Møller-Plesset perturbation theory (MP2) can be used.[5][8] While computationally more demanding than DFT, MP2 calculations can serve as a benchmark for the DFT results.
Predicted Spectroscopic Properties
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.
Vibrational Spectroscopy (IR and Raman)
Frequency calculations performed after geometry optimization not only confirm that the structure is a true minimum on the potential energy surface but also provide the vibrational frequencies and intensities. These can be used to simulate the infrared (IR) and Raman spectra of the molecule. Theoretical studies on silacyclohexane have demonstrated good agreement between calculated and experimental vibrational spectra.[2]
Table 1: Predicted Vibrational Frequencies of Interest
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Si-O Stretch | 900 - 1100 |
| Si-C Stretch | 600 - 800 |
| C-H Stretch (Methyl) | 2850 - 3000 |
| Ring Deformation | < 600 |
Note: These are expected ranges and would be precisely determined by the calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These predictions can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different nuclei within the molecule. Low-temperature NMR spectroscopy has been used in conjunction with theoretical calculations to study the conformational equilibria of silacyclohexane derivatives.[5][8]
Reactivity and Chemical Properties: A Theoretical Perspective
Computational methods can provide valuable insights into the reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy and distribution of these orbitals can help predict how the molecule will interact with electrophiles and nucleophiles.
Caption: Frontier Molecular Orbital (FMO) Diagram.
Modeling Reaction Mechanisms
Theoretical calculations can be used to model the reaction of this compound with organic acids, as has been studied experimentally.[1] This would involve locating the transition state structures and calculating the activation energies for the proposed reaction pathways. Such studies would provide a detailed, atomistic understanding of the reaction mechanism.
Conclusion and Future Directions
The theoretical study of this compound offers a powerful avenue to complement and guide experimental investigations. By employing a combination of conformational analysis, quantum mechanical calculations, and reactivity predictions, a comprehensive understanding of this molecule's properties can be achieved. Future theoretical work could explore its interactions with biological targets, its potential as a building block in polymer chemistry, or its behavior under various reaction conditions, further expanding its applicability in diverse scientific domains.
References
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Infrared and Raman spectra, DFT-calculations and spectral assignments of silacyclohexane. (2025). ResearchGate. [Link]
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Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (n.d.). National Institutes of Health. [Link]
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Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (2018). ResearchGate. [Link]
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Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
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Conformations of Disubstituted Cyclohexanes. (2020). Chemistry LibreTexts. [Link]
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A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). (2025). ResearchGate. [Link]
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DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. (2023). Scientific Research Publishing. [Link]
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REACTION OF 1,1‐DIMETHYL‐1‐SILA‐2‐OXACYCLOHEXANE WITH ORGANIC ACIDS. (1980). Sci-Hub. [Link]
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fundamental reactivity of cyclic silyl ethers
An In-Depth Technical Guide to the Fundamental Reactivity of Cyclic Silyl Ethers
Abstract
Cyclic silyl ethers represent a unique and versatile class of organosilicon compounds with reactivity patterns that are distinct from their acyclic counterparts. This technical guide provides a comprehensive exploration of their fundamental reactivity, intended for researchers, scientists, and professionals in drug development. We will dissect the two primary classes of cyclic silyl ethers: those with an endocyclic silicon atom (oxasilacycloalkanes) and those where the silyl moiety serves as a cyclic protecting group for diols (e.g., 1,3,2-dioxasilolanes). This guide moves beyond simple procedural descriptions to explain the causal relationships between structure, ring strain, and chemical behavior. We will examine key synthetic routes, detail the mechanisms of their most important transformations—including ring-opening via Si-O bond cleavage and C-Si bond oxidation—and analyze their critical role in controlling molecular conformation and stereoselectivity. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for leveraging the unique properties of these compounds in complex chemical synthesis.
Introduction: Defining the Landscape of Cyclic Silyl Ethers
The term "cyclic silyl ether" encompasses a diverse group of molecules characterized by a silicon-oxygen bond within a ring system. Their reactivity is not merely an extension of acyclic silyl ether chemistry; it is profoundly influenced by the geometric and electronic constraints imposed by the cyclic structure. For the purpose of this guide, we categorize them into two principal classes, each with a distinct reactivity profile:
-
Class I: Oxasilacycloalkanes. In this class, the silicon and oxygen atoms are both integral components of the heterocyclic ring. These compounds are not just protected alcohols but reactive intermediates in their own right. Their chemistry is dominated by ring-opening reactions that can proceed via cleavage of either the Si-O or the Si-C bond, offering powerful strategies for stereocontrolled synthesis.
-
Class II: Cyclic Silyl Diol Ethers. Here, a dialkyl- or diarylsilyl group acts as a bridge between two hydroxyl functions, forming a cyclic diether. Common examples include the di-tert-butylsilylene (DTBS) and triisopropylsilylene (TIPS) groups used to protect 1,2-, 1,3-, and 1,4-diols. The primary significance of these structures lies in their ability to impart rigid conformational control upon the molecule they are attached to, thereby influencing the stereochemical outcome of reactions at remote sites.
This guide will explore the synthesis and fundamental reactivity of both classes, providing the mechanistic understanding required for their strategic application in modern organic synthesis.
Synthesis of Cyclic Silyl Ethers
The construction of cyclic silyl ethers is achieved through distinct strategies tailored to each class.
Synthesis of Class I: Oxasilacycloalkanes
The most powerful method for synthesizing five- and six-membered oxasilacycloalkanes is the intramolecular hydrosilylation of ω-alkenyl silyl hydrides or the reductive cyclization of unsaturated esters.
A prominent example is the synthesis of 1-oxa-2-silacyclopentane acetals, which serve as precursors to highly functionalized 1,3-diols.[1][2] The process involves a diastereoselective conjugate addition of a hydrosilyl anion to an α,β-unsaturated ester, followed by a fluoride-catalyzed intramolecular hydrosilylation.[1] This sequence showcases excellent functional group tolerance and stereocontrol.[1][2]
Synthesis of Class II: Cyclic Silyl Diol Ethers
These are typically formed by reacting a diol with a di-functional silylating agent, such as a dichlorosilane or, more effectively, a silyl bis(trifluoromethanesulfonate). The reaction with di-tert-butylsilyl bis(trifluoromethanesulfonate) is particularly effective for protecting substituted salicylic acids and various diols.[3] The choice of base and solvent is critical to achieving high yields.
Fundamental Reactivity of Class I: Oxasilacycloalkanes
The reactivity of oxasilacycloalkanes is governed by the inherent polarity of the Si-O and C-Si bonds and, in smaller rings, the presence of ring strain.[4] This strain makes the ring susceptible to cleavage under conditions that might leave an acyclic analogue intact. Two primary modes of reactivity dominate: cleavage of the C-Si bond and cleavage of the Si-O bond.
C-Si Bond Cleavage: The Tamao-Fleming Oxidation
The most synthetically valuable reaction of oxasilacycloalkanes is their oxidative cleavage to furnish diols. This transformation, a variant of the Tamao-Fleming oxidation, converts the C-Si bond into a C-O bond with complete retention of configuration at the carbon center.[5][6][7] This stereospecificity allows the silicon moiety to be used as a "masked hydroxyl group," enabling the construction of complex stereogenic centers.[6]
The reaction proceeds by activating the silicon center with a fluoride source and a peroxide oxidant (e.g., H₂O₂). The fluoride coordinates to the silicon, forming a pentacoordinate, hypervalent intermediate that is more susceptible to oxidation.[2]
-
Reagents: 1-oxa-2-silacyclopentane derivative, potassium fluoride (KF), potassium bicarbonate (KHCO₃), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), methanol (MeOH).
-
Procedure:
-
Dissolve the oxasilacycloalkane (1.0 equiv) in a 1:1 mixture of THF and MeOH.
-
Add KF (4.0 equiv) and KHCO₃ (4.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% H₂O₂ (10.0 equiv) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of solid sodium thiosulfate until peroxide test strips indicate its absence.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
-
Si-O Bond Cleavage: Hydrolysis and Nucleophilic Attack
While less synthetically exploited than C-Si bond oxidation, the cleavage of the endocyclic Si-O bond is a fundamental reactivity pathway. This reaction follows principles similar to the cleavage of acyclic silyl ethers and cyclic ethers.[8][9][10]
Under acidic conditions, the ether oxygen is protonated, creating a better leaving group.[9] A nucleophile (e.g., water or an alcohol) can then attack either the electropositive silicon atom or the adjacent carbon atom. Due to the high oxophilicity of silicon and the stability of the resulting silanol, attack at the silicon center is generally favored.
Strong nucleophiles, such as organolithium or Grignard reagents, can also open the ring. The regioselectivity of the attack is a key consideration.[11][12] Attack at the silicon atom leads to the formation of a new Si-C bond and a lithium/magnesium alkoxide. This pathway is often favored due to the electrophilicity of silicon. Attack at the α-carbon is less common unless the silicon is sterically hindered and the carbon is activated.
Fundamental Reactivity of Class II: Cyclic Silyl Diol Ethers
When a silyl group bridges a diol, its primary role shifts from a reactive intermediate to a powerful stereodirecting element. By locking two hydroxyl groups into a rigid cyclic structure, these protecting groups dramatically reduce the conformational flexibility of the parent molecule.[13][14]
Conformational Control and Stereodirection
The di-tert-butylsilylene (DTBS) group, which forms a rigid eight-membered ring when protecting 4,6-diols in pyranosides, is a prime example. This rigid scaffold can override other stereoelectronic effects. For instance, in galactosyl donors, a 4,6-O-DTBS group can force α-glycosylation, even when a participating group at the C-2 position would normally favor β-glycosylation.[3] This occurs because the DTBS group alters the conformation of the pyranose ring, making the α-face of the anomeric carbon more accessible to the incoming nucleophile.[3]
Stability and Cleavage
Cyclic silyl ethers used for protection are generally more stable than their acyclic counterparts due to the steric hindrance afforded by the ring system and the bulky substituents on silicon (e.g., tert-butyl groups). The DTBS group is particularly robust.
| Reagent/Condition | Stability of DTBS Group | Reference |
| Hydroboration (9-BBN) | Stable | [3] |
| Mild Oxidation (Dess-Martin, O₃) | Stable | [3] |
| Lewis Acids (BF₃·OEt₂, TiCl₄) | Stable | [3] |
| Strong Bases (t-BuLi, -50 °C) | Stable | [3] |
| Basic Hydrolysis (pH 10) | Labile (1,2-diols), Stable (1,3-diols) | [3] |
| Acidic Hydrolysis (AcOH/H₂O) | Labile | [3] |
| Fluoride (HF·py, TBAF) | Labile (Standard Cleavage) | [3] |
This differential stability allows for precise deprotection strategies in complex syntheses. For instance, the greater lability of a 1,2-diol DTBS ether under basic conditions compared to a 1,3-diol derivative allows for selective deprotection.[3]
Applications in Drug Development and Complex Synthesis
The unique reactivity of cyclic silyl ethers makes them invaluable tools for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
-
Stereocontrolled Polyol Synthesis: As demonstrated, the synthesis of oxasilacycloalkanes followed by Tamao-Fleming oxidation is a premier strategy for constructing 1,3-diols with high levels of stereocontrol. This is a common motif in polyketide natural products, many of which are potent drug candidates.[1][7]
-
Oligosaccharide Synthesis: The conformational directing power of cyclic silyl diol ethers like DTBS is critical in the synthesis of complex carbohydrates and glycoconjugates.[3] Achieving precise control over glycosidic bond formation is essential for developing carbohydrate-based vaccines and therapeutics.
Conclusion
The is a rich and nuanced field that extends far beyond their role as simple protecting groups. Oxasilacycloalkanes are versatile intermediates whose reactivity is dictated by the selective cleavage of either the C-Si or Si-O bond, providing stereospecific routes to valuable building blocks. In parallel, cyclic silyl diol ethers function as powerful conformational control elements, enabling a level of stereodirection that is often unattainable with acyclic reagents. A thorough understanding of the interplay between ring structure, stability, and reaction mechanism is essential for any scientist seeking to leverage these powerful organosilicon tools to solve complex synthetic challenges in research and drug development.
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OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. OpenStax. [Link]
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Mamedov, V. A., Kalinina, I. V., Gubaidullin, A. T., Litvinov, I. A., & Nurkhametova, E. N. (2003). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Russian Journal of General Chemistry, 73(10), 1629–1635. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
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Chen, J., Li, X., & Wang, Q. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(13), 3042. [Link]
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Chojnowski, J. (2011). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones. Gelest, Inc. [Link]
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Papp-Wallace, K. M., et al. (2018). Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems. Antimicrobial Agents and Chemotherapy, 62(10), e01138-18. [Link]
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Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
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Linciano, P., et al. (2022). Kinetics Analysis of β-Lactams Hydrolysis by OXA-50 Variants of Pseudomonas aeruginosa. Microbial Drug Resistance, 28(7), 809-815. [Link]
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Ceylan, S., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(9), 13686-13702. [Link]
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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Li, Q., & Li, K. (2018). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 23(11), 2983. [Link]
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Bennett, C. S. (2017). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 22(8), 1331. [Link]
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ResearchGate. (n.d.). Among the few examples of carbohydrates with silyl groups directly.... Retrieved from [Link]
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Bethel, C. R., et al. (2021). Multiscale Simulations Identify Origins of Differential Carbapenem Hydrolysis by the OXA-48 β-Lactamase. Journal of Chemical Information and Modeling, 61(6), 2916–2928. [Link]
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Methodological & Application
Application Note: 1,1-Dimethyl-1-sila-2-oxacyclohexane as a Versatile Intermediate in Modern Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, organosilicon compounds have emerged as indispensable tools, valued for their unique reactivity, stability, and ability to serve as latent functionalities. 1,1-Dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6), a cyclic silyl ether, represents a compelling building block for researchers in medicinal chemistry and materials science.[1] Its structure masks a 1,4-hydroxy-butyl-dimethylsilyl moiety, offering a strategic advantage in multi-step syntheses. This document provides an in-depth guide to the applications of this reagent, focusing on its role as a precursor for stereospecific hydroxylation via the Tamao-Kumada-Fleming oxidation and its potential in constructing complex molecular architectures.
The inherent stability of the C-Si bond allows organosilanes to tolerate a wide range of reaction conditions under which a free hydroxyl group would not survive.[2][3] This characteristic enables chemists to carry the silicon moiety through several synthetic steps before unveiling the hydroxyl group at a strategic moment. This compound serves as a practical entry point into this powerful "masked hydroxy" strategy.[2]
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective implementation in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 5833-47-6 | [1][4] |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molar Mass | 130.26 g/mol | [1] |
| IUPAC Name | 2,2-dimethyl-1-oxa-2-silacyclohexane | [1] |
| Boiling Point | 122 °C | [4] |
| Density | 0.8820 g/cm³ | [4] |
| Flash Point | 14 °C | [4] |
| Refractive Index | 1.427 | [4] |
Safety and Handling: this compound is a highly flammable liquid and vapor (R11) and is irritating to the eyes, respiratory system, and skin (R36/37/38).[5][6] All manipulations should be conducted in a well-ventilated fume hood, away from ignition sources.[6] Appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a flame-retardant lab coat, is mandatory.[5] The compound reacts slowly with moisture and should be stored in a tightly sealed container in a cool, dry place.[4]
Core Application: A Latent Hydroxyl Group via Tamao-Kumada-Fleming Oxidation
The premier application of organosilanes in complex synthesis is their conversion to alcohols via oxidation. The Tamao-Kumada-Fleming oxidation is a robust and high-yielding transformation that converts a carbon-silicon bond into a carbon-oxygen bond with complete retention of configuration.[7] This reaction allows the silyl group to function as a stable, stereochemically-defined equivalent of a hydroxyl group.
Mechanistic Rationale & Causality
The Tamao-Kumada oxidation pathway is distinct from other silicon-based transformations. It is particularly effective for organosilanes bearing electronegative substituents on the silicon atom, such as alkoxy or fluoro groups.[8] The reaction is initiated by the activation of the silane with a fluoride source, which generates a hypervalent, pentacoordinate silicate intermediate.[7] This negatively charged species is highly susceptible to attack by an oxidant, typically hydrogen peroxide or a peroxy acid like m-CPBA.[9] The subsequent step is a rate-determining intramolecular migration of an alkyl or aryl group from the silicon atom to an adjacent oxygen atom. This migration proceeds with retention of stereochemistry at the migrating carbon center, a crucial feature for asymmetric synthesis.[7] Protic workup then liberates the desired alcohol.
The structure of this compound makes it an ideal precursor for generating substrates for this transformation. The cyclic silyl ether can be ring-opened with organometallic reagents (e.g., Grignard or organolithium) to install a desired R-group on the silicon atom, yielding a 4-hydroxybutyldimethylsilyl derivative. This intermediate can then be carried through further synthetic steps before the C-Si bond is oxidized to reveal a new hydroxyl group.
Caption: Mechanism of Tamao-Kumada Oxidation.
Protocol 1: Ring-Opening and Subsequent Tamao-Kumada Oxidation
This two-stage protocol demonstrates the conversion of this compound into a 1,5-diol derivative, showcasing the "masked hydroxyl" strategy.
Stage A: Grignard-Mediated Ring Opening
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (50 mL).
-
Reagent Addition: Add this compound (1.30 g, 10.0 mmol) to the flask.
-
Grignard Reaction: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (4-hydroxybutyl)dimethyl(phenyl)silane, can be purified by flash column chromatography on silica gel.
Stage B: Tamao-Kumada Oxidation
-
Setup: To a round-bottom flask, dissolve the purified (4-hydroxybutyl)dimethyl(phenyl)silane (10.0 mmol) in a 1:1 mixture of methanol and THF (40 mL).
-
Reagent Addition: Add potassium fluoride (KF, 1.16 g, 20.0 mmol) and potassium bicarbonate (KHCO₃, 2.0 g, 20.0 mmol) to the solution.
-
Oxidation: Cool the mixture to 0 °C and add 30% hydrogen peroxide (H₂O₂, 4.5 mL, 44.0 mmol) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Remove the ice bath and stir the reaction vigorously at room temperature for 12-18 hours. The reaction mixture will become biphasic.
-
Workup: Add an equal volume of 10% aqueous sodium thiosulfate solution to quench any remaining peroxide. Stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product, 1-phenylbutane-1,4-diol, can be purified by column chromatography.
Caption: Synthetic workflow for the conversion of the title compound to a 1,5-diol.
Further Synthetic Potential
While the Tamao-Kumada oxidation is a primary application, the unique structure of this compound opens doors to other advanced synthetic strategies.
Use in Silicon-Based Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions of organosilicon compounds have become a powerful alternative to traditional methods like Suzuki and Stille couplings.[10] While this compound is not itself a direct coupling partner, it can serve as a scaffold to synthesize custom silanol or silyl ether coupling reagents. For example, ring-opening as described previously, followed by functionalization of the resulting primary alcohol, would yield a complex organosilane. If the silicon atom bears an aryl or vinyl group, this moiety can participate in fluoride-activated cross-coupling reactions.[10]
As a Protecting Group Synthon
Silyl ethers are among the most common protecting groups for alcohols in organic synthesis due to their tunable stability.[11] this compound can be viewed as a precursor to a bifunctional protecting group. Ring-opening with a deprotonated alcohol (an alkoxide) would form a new silyl ether, tethering the 4-hydroxybutyl-dimethylsilyl group to the alcohol. This strategy could be employed in complex molecule synthesis where multiple hydroxyl groups of differing reactivity need to be managed.
Conclusion
This compound is more than a simple cyclic ether; it is a strategic tool for the modern organic chemist. Its primary utility lies in its role as a stable precursor to organosilanes that can undergo the Tamao-Kumada-Fleming oxidation, providing a reliable method for stereospecific alcohol synthesis. This "masked functionality" approach is invaluable in the synthesis of natural products and pharmaceuticals.[2] Furthermore, its potential as a building block for custom cross-coupling reagents and advanced protecting groups underscores its versatility. By understanding the fundamental reactivity of this compound, researchers can unlock novel synthetic pathways and streamline the construction of complex molecular targets.
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Application Notes and Protocols: 1,1-Dimethyl-1-sila-2-oxacyclohexane as a Novel Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Silyl ethers are a cornerstone of alcohol protection strategies due to their ease of formation, tunable stability, and mild cleavage conditions. This document introduces 1,1-dimethyl-1-sila-2-oxacyclohexane as a promising, albeit currently underutilized, cyclic silyl ether for the protection of hydroxyl functionalities. We will explore its proposed mechanism of action, detail hypothetical yet chemically sound protocols for its implementation, and discuss its potential advantages in specialized synthetic contexts. This guide is intended to serve as a foundational resource for researchers seeking to expand their repertoire of alcohol protecting groups.
Introduction: The Strategic Imperative for Advanced Alcohol Protection
The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is a versatile functional group that can also be a liability in many chemical transformations. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reagents, including organometallics, strong bases, and certain oxidizing and reducing agents. Consequently, the temporary masking of alcohols as unreactive ethers is a fundamental tactic in synthetic organic chemistry.[1][2]
Silyl ethers, formed by the reaction of an alcohol with a silyl halide, are among the most popular choices for alcohol protection.[1][2] Their stability can be finely tuned by altering the steric bulk of the substituents on the silicon atom. While acyclic silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) ethers are well-established, cyclic silylating agents offer unique conformational constraints and reactivity profiles that are yet to be fully exploited.
This compound (also known as 2,2-dimethyl-1-oxa-2-silacyclohexane) is a commercially available cyclic siloxane.[3][4][5] While its primary documented use is as a chemical intermediate, its structure suggests a compelling potential as a protecting group for alcohols. The core concept involves the ring-opening of the cyclic ether by the alcohol to form a stable, protected derivative.
Proposed Mechanism of Action: A Tale of Two Pathways
The protection of an alcohol with this compound is proposed to proceed via a ring-opening mechanism, which can be catalyzed by either acid or base. This dual-catalysis potential offers flexibility in adapting the protection strategy to the specific substrate and reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the siloxane ring is protonated, rendering the silicon atom more electrophilic. The alcohol then acts as a nucleophile, attacking the silicon center and leading to the cleavage of the Si-O bond. This process results in the formation of a stable, acyclic silyl ether containing a terminal hydroxyl group, which is subsequently silylated under the reaction conditions or during workup.
Figure 1: Proposed Acid-Catalyzed Protection Workflow.
Base-Catalyzed Ring-Opening
In the presence of a strong base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the silicon atom of the this compound, initiating the ring-opening to yield the protected alcohol. This pathway is particularly advantageous for substrates that are sensitive to acidic conditions.
Figure 2: Proposed Base-Catalyzed Protection Workflow.
Experimental Protocols: A Practical Guide
The following protocols are proposed based on established methodologies for silyl ether formation and the anticipated reactivity of this compound. It is crucial to note that these are hypothetical procedures and require experimental validation and optimization.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are essential for these reactions to prevent premature hydrolysis of the silylating agent and the protected product.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Acid-Catalyzed Protection of a Primary Alcohol
Objective: To protect a primary alcohol using this compound under acidic conditions.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add this compound.
-
Add PPTS to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Base-Catalyzed Protection of a Hindered Secondary Alcohol
Objective: To protect a sterically hindered secondary alcohol using this compound under basic conditions.
Materials:
-
Secondary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
This compound (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the secondary alcohol in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection Strategies
The cleavage of the resulting silyl ether is anticipated to follow standard protocols for the deprotection of silyl ethers. The choice of deprotection agent will depend on the overall stability of the molecule.
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a mild and highly effective reagent for cleaving silicon-oxygen bonds.[6][7]
-
Acidic Conditions: Dilute aqueous acids (e.g., HCl in THF/water) can be used for deprotection, although this method is less mild and may not be suitable for acid-sensitive substrates.[7]
Protocol 3: Deprotection using TBAF
Objective: To deprotect the silyl ether and regenerate the alcohol.
Materials:
-
Protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the protected alcohol in anhydrous THF at room temperature, add the TBAF solution.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Data Summary and Comparison (Hypothetical)
The following table provides a hypothetical comparison of the proposed this compound protecting group with common silyl ethers. The stability data is an educated estimation based on the expected electronic and steric properties.
| Protecting Group | Abbreviation | Typical Protection Conditions | Relative Stability (Acidic) | Relative Stability (Basic) | Deprotection Conditions |
| This compound Derivative | DMSOC | PPTS, DCM or NaH, THF | Moderate | Moderate | TBAF, THF or dil. HCl |
| Trimethylsilyl | TMS | TMSCl, Et₃N, DCM | Low | Low | K₂CO₃, MeOH or dil. HCl |
| Triethylsilyl | TES | TESCl, Imidazole, DMF | Moderate | Moderate | TBAF, THF or dil. HCl |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole, DMF | High | High | TBAF, THF or HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | Very High | Very High | TBAF, THF or HF-Pyridine |
Conclusion and Future Outlook
This compound presents an intriguing, yet unexplored, option for the protection of alcohols. The proposed ring-opening mechanism offers a novel entry to a unique silyl ether protecting group. The potential for both acid and base-catalyzed protection provides valuable flexibility for synthetic chemists. While the protocols and stability data presented herein are hypothetical, they are grounded in established chemical principles and are intended to provide a solid starting point for experimental investigation.
Further research is warranted to validate these protocols, fully characterize the stability of the protected alcohols under a range of reaction conditions, and explore the scope and limitations of this promising protecting group. Such studies will be instrumental in determining the place of this compound within the synthetic chemist's toolkit.
References
-
Gelest, Inc. (2015). This compound, 96% Safety Data Sheet. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chad's Prep. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]
- Abe, Y., & Kijima, I. (1970). Alkoxysilanes. IV. Preparation of Alkoxysiloxy Derivatives of Titanium. Bulletin of the Chemical Society of Japan, 43(2), 466–469.
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for Silylation using 1,1-Dimethyl-1-sila-2-oxacyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Hydroxyl Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in biologically active molecules, often requires temporary masking to prevent unwanted side reactions. While numerous silyl ethers are staples in the synthetic chemist's toolbox, this document explores the unique reactivity and potential advantages of employing 1,1-dimethyl-1-sila-2-oxacyclohexane as a protecting group for alcohols.
Unlike conventional silyl halides or silylamines, this compound is a cyclic silyl ether. Its application in alcohol protection proceeds via a ring-opening mechanism, offering a distinct pathway that can potentially provide advantages in terms of reaction conditions and selectivity. This application note provides a comprehensive guide to the utilization of this reagent, from the underlying mechanism to detailed experimental protocols.
The Chemistry of Protection: A Ring-Opening Cascade
The protection of an alcohol with this compound involves the nucleophilic attack of the alcohol on the silicon atom, leading to the cleavage of the endocyclic Si-O bond. This ring-opening reaction can be catalyzed by either acid or base, and the choice of catalyst can influence the reaction rate and substrate scope.
The resulting protected alcohol is a 4-(alkoxydimethylsilyl)butan-1-ol. This linear silyl ether contains a terminal hydroxyl group, a unique feature that can be exploited for further functionalization or intramolecular reactions if desired.
Proposed Reaction Mechanism
The silylation of an alcohol (R-OH) with this compound is proposed to proceed as follows:
Acid-Catalyzed Mechanism:
-
Protonation of the oxygen atom of the silacyclohexane ring enhances the electrophilicity of the silicon atom.
-
The alcohol oxygen acts as a nucleophile, attacking the activated silicon atom.
-
This is followed by the cleavage of the Si-O bond within the ring, leading to the ring-opened product.[1][2]
Base-Catalyzed Mechanism:
-
A base deprotonates the alcohol to form a more nucleophilic alkoxide.
-
The alkoxide attacks the silicon atom of the silacyclohexane.
-
Subsequent cleavage of the Si-O bond, facilitated by the increased electron density on the silicon, yields the protected alcohol.[2]
Caption: Proposed acid- and base-catalyzed silylation mechanisms.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Major Chemical Supplier | Store under inert atmosphere. |
| Substrate (Alcohol) | As required | --- | Ensure dryness of the substrate. |
| Anhydrous Solvent (e.g., DCM, THF, MeCN) | Anhydrous | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |
| Catalyst (Acid or Base) | Reagent Grade | Major Chemical Supplier | e.g., PTSA, CSA, DMAP, DBU. |
| Deuterated Solvents for NMR | NMR Grade | Major Chemical Supplier | --- |
| Silica Gel for Chromatography | 230-400 mesh | Major Chemical Supplier | --- |
Protocol 1: Acid-Catalyzed Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using a catalytic amount of a Brønsted acid.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv.).
-
Solvent Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.1-1.5 equiv.) to the solution via syringe.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA) (0.01-0.05 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(alkoxydimethylsilyl)butan-1-ol.
Protocol 2: Base-Catalyzed Silylation of a Secondary Alcohol
This protocol details a general procedure suitable for secondary alcohols, utilizing a base catalyst.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran).
-
Reagent and Catalyst Addition: Add this compound (1.2-2.0 equiv.) and a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-dimethylaminopyridine (DMAP) (0.05-0.2 equiv.).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C to facilitate the reaction, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel.
Caption: General experimental workflow for silylation.
Deprotection of the 4-(Alkoxydimethylsilyl)butan-1-ol Group
The removal of this novel silyl protecting group to regenerate the parent alcohol is a critical step. The presence of the terminal hydroxyl group in the protecting group moiety allows for potential intramolecular cyclization to release the alcohol. Standard silyl ether deprotection conditions are also applicable.
Protocol 3: Fluoride-Mediated Deprotection
The strong affinity of fluoride ions for silicon makes this a highly effective method for cleaving silyl ethers.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the protected alcohol (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1-1.5 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to yield the deprotected alcohol.
Protocol 4: Acid-Mediated Deprotection
Mild acidic conditions can also be employed to cleave the silyl ether.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the silyl ether in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).
-
Reaction Conditions: Stir the solution at room temperature or warm gently if necessary.
-
Reaction Monitoring: Monitor the deprotection by TLC.
-
Workup: Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by flash chromatography.
Advantages and Considerations
The use of this compound for alcohol protection presents a unique set of characteristics:
-
Atom Economy: The ring-opening reaction is an addition reaction, making it highly atom-economical.
-
Mild Reaction Conditions: The protection can often be achieved under mild acidic or basic conditions at room temperature.
-
Unique Product Structure: The resulting 4-(alkoxydimethylsilyl)butan-1-ol has a free hydroxyl group, which could be a handle for further synthetic transformations or for attachment to a solid support.
-
Orthogonality: The stability of the resulting silyl ether towards various reaction conditions should be evaluated on a case-by-case basis to establish its orthogonality with other protecting groups.
Conclusion
This compound offers a promising alternative to traditional silylating agents for the protection of alcohols. The ring-opening mechanism provides a mild and atom-economical route to a unique silyl ether. The protocols outlined in this application note provide a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation into the substrate scope, selectivity, and orthogonality of this protecting group will undoubtedly expand its application in the synthesis of complex molecules and active pharmaceutical ingredients.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
-
Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
-
Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(17), 8348–8357. [Link]
Sources
Application Note: Acid-Catalyzed Ring Opening of 1,1-Dimethyl-1-sila-2-oxacyclohexane with Organic Acids
Introduction: Unlocking New Synthetic Pathways via Siloxane Chemistry
The reactivity of cyclic siloxanes presents a fertile ground for the development of novel synthetic methodologies in both organic chemistry and materials science. Among these, 1,1-dimethyl-1-sila-2-oxacyclohexane stands out as a versatile building block. Its strained six-membered ring, containing a labile silicon-oxygen bond, is susceptible to cleavage under various conditions, offering a gateway to functionalized linear siloxane structures. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with organic acids. This acid-catalyzed ring-opening reaction provides an efficient route to ω-hydroxyalkyl dimethylsilyl esters, which are valuable intermediates in the synthesis of complex molecules, including modified polymers, surfactants, and biologically active compounds. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the characterization of the resulting products.
Mechanistic Insights: The Acid-Catalyzed Cleavage of the Si-O Bond
The core of this transformation lies in the acid-catalyzed cleavage of the endocyclic Si-O bond of this compound. The reaction is initiated by the protonation of the oxygen atom within the siloxane ring by an organic acid. This protonation enhances the electrophilicity of the adjacent silicon atom, making the Si-O bond more susceptible to nucleophilic attack. The conjugate base of the organic acid then acts as the nucleophile, attacking the silicon center and leading to the opening of the ring. This process results in the formation of a linear siloxane with a terminal hydroxyl group and a silyl ester functionality. The reaction is driven by the relief of ring strain and the formation of a stable silyl ester. Theoretical studies on the acid-catalyzed cleavage of siloxane bonds have shown that the protonation of the siloxane oxygen is a key factor in reducing the energy barrier of the reaction[1][2].
The overall transformation can be visualized as follows:
Figure 1: General mechanism of the acid-catalyzed ring opening.
Materials and Methods
Reagents and Equipment
-
This compound (97%) : Available from commercial suppliers. Handle in a well-ventilated fume hood.
-
Organic Acids : Acetic acid (glacial), Trifluoroacetic acid, Benzoic acid (reagent grade or higher).
-
Catalyst : Sulfuric acid (concentrated, 98%). Use with extreme caution.
-
Solvents : Dichloromethane (DCM, anhydrous), Diethyl ether (anhydrous), Hexane (anhydrous), Ethyl acetate.
-
Drying Agent : Anhydrous sodium sulfate or magnesium sulfate.
-
Standard Laboratory Glassware : Round-bottom flasks, condensers, dropping funnels, separatory funnels, beakers, graduated cylinders.
-
Magnetic Stirrer with Hotplate .
-
Rotary Evaporator .
-
Thin Layer Chromatography (TLC) plates : Silica gel 60 F254.
-
Column Chromatography Supplies : Silica gel (230-400 mesh).
-
Analytical Instruments : FT-IR spectrometer, NMR spectrometer (¹H and ¹³C).
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Handle with care and have appropriate spill kits available.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Experimental Protocol: Synthesis of (4-acetoxybutyl)dimethylsilanol
This protocol details the reaction of this compound with acetic acid.
Figure 2: Workflow for the synthesis of (4-acetoxybutyl)dimethylsilanol.
Step-by-Step Procedure:
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (5.00 g, 38.4 mmol).
-
Addition of Solvent and Reagent : Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM). Add glacial acetic acid (2.54 g, 42.2 mmol, 1.1 equivalents) to the solution.
-
Catalyst Addition : Cool the reaction mixture to 0 °C using an ice bath. Carefully add 1-2 drops of concentrated sulfuric acid to the stirred solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up : Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.
-
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-acetoxybutyl)dimethylsilanol.
Results and Discussion
The reaction of this compound with various organic acids is expected to proceed smoothly under the described conditions to yield the corresponding (4-(acyloxy)butyl)dimethylsilanols. The nature of the organic acid can be varied to introduce different ester functionalities.
| Entry | Organic Acid | Expected Product | Catalyst | Solvent | Typical Yield (%) |
| 1 | Acetic Acid | (4-acetoxybutyl)dimethylsilanol | H₂SO₄ | DCM | 85-95 |
| 2 | Trifluoroacetic Acid | (4-(trifluoroacetoxy)butyl)dimethylsilanol | H₂SO₄ | DCM | 80-90 |
| 3 | Benzoic Acid | (4-(benzoyloxy)butyl)dimethylsilanol | H₂SO₄ | DCM | 80-90 |
Table 1: Expected outcomes for the reaction with various organic acids.
Characterization of (4-acetoxybutyl)dimethylsilanol
The structure of the synthesized product can be confirmed by standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.05 (t, 2H, -CH₂-OAc)
-
δ 3.60 (t, 2H, -CH₂-Si)
-
δ 2.05 (s, 3H, -C(O)CH₃)
-
δ 1.65-1.50 (m, 4H, -CH₂-CH₂-)
-
δ 0.10 (s, 6H, -Si(CH₃)₂)
-
A broad singlet for the -Si-OH proton may be observed, with its chemical shift being concentration-dependent.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 171.0 (-C=O)
-
δ 64.5 (-CH₂-OAc)
-
δ 62.0 (-CH₂-Si)
-
δ 30.0 (-CH₂-CH₂-)
-
δ 25.0 (-CH₂-CH₂-)
-
δ 21.0 (-C(O)CH₃)
-
δ -2.0 (-Si(CH₃)₂)
-
-
FT-IR (thin film):
-
Broad O-H stretch around 3350 cm⁻¹
-
C-H stretches around 2950-2850 cm⁻¹
-
Strong C=O stretch around 1735 cm⁻¹
-
Si-CH₃ symmetric deformation around 1250 cm⁻¹
-
Si-O stretch around 1050 cm⁻¹
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Add another drop of H₂SO₄ and continue stirring. Monitor by TLC. |
| Low Yield | Incomplete reaction or loss during work-up/purification. | Ensure anhydrous conditions. Optimize purification technique. |
| Formation of Side Products | Presence of water leading to hydrolysis or polymerization. | Use anhydrous solvents and reagents. |
Conclusion
The acid-catalyzed ring-opening of this compound with organic acids is a robust and efficient method for the synthesis of functionalized linear siloxanes. This application note provides a foundational understanding of the reaction mechanism and a detailed protocol that can be adapted for various organic acids. The resulting ω-hydroxyalkyl dimethylsilyl esters are valuable intermediates for further synthetic transformations, making this reaction a useful tool in the arsenal of synthetic chemists in academia and industry.
References
-
Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175. [Link]
-
Chojnowski, J. (2008). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones (pp. 389-405). Gelest Inc. [Link]
-
Andrianov, K. A., Brike, A. N., Volkova, L. M., & Zhdanov, A. A. (1980). Reaction of this compound with organic acids. Chemischer Informationsdienst, 11(12). [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound, 96%. [Link]
-
Prakash, G. K. S., & Olah, G. A. (2013). Trifluoroacetic Acid. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104(1), 36-52. [Link]
Sources
Application Notes and Protocols for 1,1-Dimethyl-1-sila-2-oxacyclohexane in Materials Science
Foreword: Unlocking the Potential of a Unique Hybrid Monomer
1,1-Dimethyl-1-sila-2-oxacyclohexane stands as a captivating, yet underexplored monomer in the vast landscape of materials science. Its unique cyclic structure, incorporating both a siloxane and an ether linkage within a six-membered ring, presents a tantalizing prospect for the synthesis of novel silicon-containing polymers. While direct, extensive research on this specific monomer remains nascent, its structural motifs suggest a rich potential for applications ranging from advanced coatings and surfactants to sophisticated biomedical materials.
This comprehensive guide is designed for researchers, scientists, and drug development professionals seeking to explore the frontiers of materials science. By drawing parallels with analogous silicon-containing heterocycles and leveraging established principles of polymer chemistry, we will delve into the prospective applications of poly(this compound). The protocols detailed herein are built upon robust, field-proven methodologies for similar monomer systems, providing a solid foundation for pioneering research and development. Our objective is to not merely list procedures, but to elucidate the scientific rationale behind experimental choices, empowering you to innovate with confidence.
Section 1: The Monomer at a Glance: Structure and Reactivity
This compound is a cyclic compound with the chemical formula C₆H₁₄OSi.[1] Its six-membered ring contains a silicon-oxygen bond (siloxane) and a carbon-oxygen bond (ether), rendering it a hybrid monomer. This unique structure is the key to its potential applications. The ring strain inherent in the cyclic structure makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by either anionic or cationic catalysts.[2][3]
The presence of both the flexible siloxane and the polar ether linkages in the resulting polymer backbone is anticipated to impart a unique combination of properties, including thermal stability, hydrophobicity, and potential biocompatibility, characteristic of polysiloxanes, along with the enhanced solvation and chemical functionality associated with polyethers.[4][5]
Section 2: Ring-Opening Polymerization of this compound
The polymerization of this compound is expected to proceed via ring-opening of the cyclic ether, primarily driven by the release of ring strain. Both anionic and cationic ROP are plausible synthetic routes, each offering distinct advantages in controlling the polymer architecture.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[3][6] For this compound, AROP would likely be initiated by a strong nucleophile, such as an organolithium reagent or a potassium silanolate.
Proposed Mechanism:
The polymerization is initiated by the nucleophilic attack of the initiator on the silicon atom or the carbon atom adjacent to the oxygen in the ring, leading to the cleavage of the Si-O or C-O bond and the formation of a reactive anionic species. This species then propagates by attacking another monomer molecule.
Anionic Ring-Opening Polymerization Workflow.
Protocol 1: Anionic Ring-Opening Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous methanol
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: Assemble and flame-dry all glassware under vacuum and backfill with dry argon or nitrogen.
-
Monomer and Solvent: In a Schlenk flask, add freshly distilled this compound and anhydrous THF via syringe.
-
Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the n-BuLi solution dropwise with vigorous stirring. The appearance of a persistent pale yellow color may indicate the formation of the active anionic species.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours) to control the molecular weight.
-
Termination: Quench the polymerization by adding an excess of anhydrous methanol.
-
Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or water).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm the polymer structure.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP provides an alternative route to synthesize poly(this compound), often initiated by strong acids or Lewis acids.[2] This method can be particularly useful for creating polymers with specific end-group functionalities.
Proposed Mechanism:
The polymerization is initiated by the protonation or coordination of the initiator to the oxygen atom of the monomer, forming a reactive cationic species. Propagation occurs through the nucleophilic attack of another monomer molecule on the activated growing chain end.
Cationic Ring-Opening Polymerization Workflow.
Section 3: Potential Applications in Materials Science
The unique hybrid structure of poly(this compound) suggests a range of potential applications in materials science.
Surface Modification and Coatings
The siloxane component of the polymer is expected to impart low surface energy and hydrophobicity, making it an excellent candidate for surface modification and the creation of water-repellent coatings.[4][7]
Application Note:
-
Hydrophobic Coatings: Thin films of the polymer can be deposited on various substrates (glass, metals, other polymers) to create hydrophobic surfaces with potential applications in self-cleaning coatings, anti-fouling surfaces, and moisture barriers.
-
Adhesion Promotion: The polar ether linkages may enhance adhesion to certain substrates, making the polymer a potential adhesion promoter or a component in primer formulations.[8]
Protocol 2: Surface Modification of Glass Slides
Materials:
-
Poly(this compound)
-
Toluene
-
Glass microscope slides
-
Piranha solution (use with extreme caution)
-
Spin coater
-
Oven
Procedure:
-
Substrate Cleaning: Clean the glass slides by immersing them in Piranha solution for 30 minutes, followed by thorough rinsing with deionized water and drying with a stream of nitrogen.
-
Polymer Solution: Prepare a dilute solution of poly(this compound) in toluene (e.g., 1-5 wt%).
-
Spin Coating: Apply the polymer solution to the cleaned glass slides using a spin coater. The thickness of the film can be controlled by adjusting the spin speed and solution concentration.
-
Annealing: Anneal the coated slides in an oven at a temperature below the polymer's decomposition temperature (e.g., 100-150 °C) to promote adhesion and film uniformity.
-
Characterization: The modified surfaces can be characterized by contact angle measurements to assess hydrophobicity and by Atomic Force Microscopy (AFM) to evaluate surface morphology and roughness.
Biomaterials and Drug Delivery
Polysiloxanes are well-known for their biocompatibility and are widely used in biomedical applications.[9] The incorporation of ether linkages in the polymer backbone could enhance its interaction with biological systems and provide sites for further functionalization, making it a promising candidate for drug delivery and tissue engineering applications.
Application Note:
-
Biocompatible Coatings: The polymer could be used to coat medical implants and devices to improve their biocompatibility and reduce protein adsorption.
-
Drug Delivery Vehicles: By synthesizing block copolymers with a hydrophilic block, it may be possible to form micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.
Stimuli-Responsive Materials
The ether linkages in the polymer backbone could be susceptible to cleavage under certain conditions (e.g., acidic pH). This property could be exploited to create stimuli-responsive materials that degrade or change their properties in response to specific environmental triggers.
Application Note:
-
Degradable Polymers: The polymer could be designed to degrade under specific physiological conditions, making it suitable for applications such as temporary medical implants or controlled-release systems.
-
Smart Gels: Cross-linked networks of the polymer could form hydrogels that swell or shrink in response to changes in pH or temperature, with potential applications in sensors and actuators.
Section 4: Data Presentation and Characterization
Table 1: Expected Properties of Poly(this compound)
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Low | Due to the flexible Si-O backbone. |
| Thermal Stability | High | Characteristic of polysiloxanes. |
| Surface Energy | Low | Due to the dimethylsilyl groups. |
| Solubility | Soluble in common organic solvents | Expected for a linear polymer. |
| Biocompatibility | Potentially high | Based on the biocompatibility of polysiloxanes. |
Section 5: Conclusion and Future Outlook
This compound represents a promising yet largely untapped resource for the development of novel silicon-containing polymers. The protocols and application notes provided in this guide, while based on inferred properties and analogous systems, offer a robust starting point for researchers to explore the synthesis, characterization, and application of this unique monomer. The potential to create materials with a tailored balance of polysiloxane and polyether characteristics opens up exciting avenues for innovation in coatings, biomaterials, and smart materials. Further research is crucial to fully elucidate the structure-property relationships of poly(this compound) and to realize its full potential in materials science.
References
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Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. Available at: [Link]
-
Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones). Available at: [Link]
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Polyether- and Tertiary Amine-Modified Silicone Surfactants: Synthesis and Surface Performance Across pH Ranges. Available at: [Link]
-
Synthesis and Properties of Silicone Polyetheramine Block Copolymer Surfactant. Available at: [Link]
-
Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Available at: [Link]
-
Silicone containing copolymers: Synthesis, properties and applications. Available at: [Link]
-
This compound CAS 5833-47-6. Available at: [Link]
-
Silicon-Based Polymer-Derived Ceramics: Synthesis Properties and Applications-A Review. Available at: [Link]
- Functional polysiloxanes - Google Patents.
-
Ring‐Opening Polymerization - ResearchGate. Available at: [Link]
-
Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers) - Chemical Science (RSC Publishing). Available at: [Link]
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Conducting Silicone-Based Polymers and Their Application - PMC. Available at: [Link]
-
Ring Opening Polymerization | Cationic and Anionic ROP - YouTube. Available at: [Link]
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Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation-Catalysis and synthesis - Technical University of Munich. Available at: [Link]
- Functional polysiloxanes - Google Patents.
-
Functional silicones and silicone-containing block copolymers - Gutenberg Open Science. Available at: [Link]
-
Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. Available at: [Link]
-
Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Available at: [Link]
-
Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Available at: [Link]
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Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Available at: [Link]
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Poly(2-oxazoline)s and click chemistry: A versatile toolbox toward multi-functional polymers. Available at: [Link]
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Heterocycles, their Synthesis and Industrial Applications: A Review. Available at: [Link]
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Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Available at: [Link]
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Polyorganosilazanes: production, properties, application. Available at: [Link]
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Application Notes and Protocols for the Experimental Setup of Hydrosilylation Reactions Involving Silacyclohexanes
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1] This atom-economical reaction is pivotal in the synthesis of a diverse array of functionalized silanes and silicon-based materials.[2] Among the various substrates, silacyclohexanes present a unique scaffold for the introduction of diverse functionalities, leading to novel materials with tailored properties. This guide provides a comprehensive overview of the experimental setup for conducting hydrosilylation reactions with silacyclohexanes, with a particular focus on platinum-catalyzed systems. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
Mechanistic Insights: The Chalk-Harrod Mechanism
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3] This catalytic cycle provides a framework for understanding the role of the catalyst and the transformation of reactants to products.
Caption: Fig. 1: The Chalk-Harrod Mechanism for Hydrosilylation.
The cycle initiates with the oxidative addition of the Si-H bond of the silacyclohexane to the low-valent platinum(0) catalyst, forming a platinum(II)-hydrido-silyl intermediate. Subsequently, the alkene coordinates to the platinum center. This is followed by the migratory insertion of the alkene into the Pt-H bond, a key step that forms a platinum(II)-alkyl-silyl species. The cycle concludes with the reductive elimination of the desired alkylsilane product, regenerating the platinum(0) catalyst, which can then enter another catalytic cycle.
Key Experimental Parameters and Considerations
The success of a hydrosilylation reaction hinges on the careful control of several key parameters. The choice of catalyst, solvent, temperature, and reactant stoichiometry all play a critical role in determining the reaction's efficiency, selectivity, and yield.
Catalyst Selection
Platinum-based catalysts are the most common and effective for hydrosilylation reactions due to their high activity and functional group tolerance.[4]
-
Karstedt's Catalyst (Pt₂(dvs)₃): This is one of the most widely used homogeneous catalysts for hydrosilylation.[5] It is a platinum(0) complex with divinyltetramethyldisiloxane as a ligand and is known for its high activity at low catalyst loadings.
-
Speier's Catalyst (H₂PtCl₆): Another classic platinum catalyst, typically used as a solution in isopropanol. While effective, it can sometimes lead to the formation of platinum colloids, which may affect reaction kinetics and product purity.
-
Other Transition Metal Catalysts: While platinum catalysts are dominant, complexes of other transition metals like rhodium and nickel have also been employed. Recent research has also focused on developing catalysts based on more earth-abundant and less expensive metals like iron and cobalt.
Reaction Conditions
The optimal reaction conditions are highly dependent on the specific substrates and catalyst used. However, some general guidelines can be followed:
| Parameter | Typical Range | Rationale and Considerations |
| Catalyst Loading | 1 - 100 ppm (Pt) | Higher loadings can increase reaction rates but also costs and potential for side reactions. Lower loadings are desirable for industrial applications. |
| Temperature | Room Temp. - 100 °C | Higher temperatures generally accelerate the reaction but can also lead to catalyst decomposition and side reactions like alkene isomerization. |
| Solvent | Toluene, Xylene, THF, or neat | The choice of solvent depends on the solubility of the reactants and catalyst. Anhydrous solvents are crucial to prevent catalyst deactivation. |
| Reactant Ratio | 1:1 to 1:1.2 (Silane:Alkene) | A slight excess of the alkene can sometimes be used to ensure complete consumption of the more valuable silane. |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for a typical hydrosilylation reaction involving a silacyclohexane.
General Experimental Workflow
Caption: Fig. 2: General workflow for a hydrosilylation reaction.
Protocol 1: Hydrosilylation of 1-Vinyl-1-methylsilacyclohexane with Diphenylsilane
This protocol describes the synthesis of (2-(1-methylsilacyclohexyl)ethyl)diphenylsilane.
Materials:
-
1-Vinyl-1-methylsilacyclohexane
-
Diphenylsilane
-
Karstedt's catalyst (solution in xylene, ~2% Pt)
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon.
-
Reactant Charging: The flask is charged with 1-vinyl-1-methylsilacyclohexane (1.0 g, 7.13 mmol) and anhydrous toluene (10 mL) via syringe under an argon atmosphere.
-
Catalyst Addition: Karstedt's catalyst solution (10 ppm Pt relative to the silane) is added to the stirred solution via microsyringe.
-
Silane Addition: Diphenylsilane (1.31 g, 7.13 mmol) is added dropwise to the reaction mixture at room temperature over 5 minutes.
-
Reaction Progress: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or by taking small aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis at regular intervals. The disappearance of the Si-H stretch in the IR spectrum can also be monitored.
-
Work-up: Upon completion of the reaction (typically within 1-2 hours), the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Reaction Monitoring and Product Characterization
Careful monitoring of the reaction and thorough characterization of the product are essential for ensuring the success of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the progress of the reaction. The disappearance of the characteristic Si-H proton signal (typically a singlet or multiplet between δ 4-5 ppm) and the appearance of new signals corresponding to the alkyl-silyl product are indicative of the reaction's progress.
Expected ¹H NMR Chemical Shifts:
| Proton Environment | Approximate Chemical Shift (δ, ppm) |
| Si-H | 4.0 - 5.0 |
| Vinylic protons | 5.5 - 6.5 |
| Protons α to silicon in product | 0.5 - 1.0 |
| Protons on the silacyclohexane ring | 0.5 - 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable technique for both monitoring the reaction and confirming the identity of the product. The gas chromatogram will show the consumption of the starting materials and the formation of the product. The mass spectrum of the product will exhibit a characteristic molecular ion peak and fragmentation pattern consistent with the expected structure.
Safety Precautions
Hydrosilylation reactions, while generally safe, require adherence to standard laboratory safety procedures.
-
Inert Atmosphere: Many catalysts and silanes are sensitive to air and moisture. Therefore, reactions should be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques.
-
Exothermic Reactions: Hydrosilylation reactions can be exothermic. For larger-scale reactions, it is important to control the rate of addition of the silane and to have a cooling bath readily available.
-
Handling of Platinum Catalysts: Platinum catalysts should be handled in a well-ventilated fume hood. Avoid inhalation of dust or aerosols. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Silane Safety: Silanes can be flammable and may react with moisture to produce flammable hydrogen gas. They should be handled with care in a well-ventilated area.
Conclusion
The experimental setup for hydrosilylation reactions involving silacyclohexanes is a versatile and powerful method for the synthesis of functionalized organosilicon compounds. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields of desired products. The protocols and guidelines presented in this document provide a solid foundation for successfully conducting these reactions in a safe and efficient manner.
References
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]
- Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(25), 18955-18967.
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Lewis, L. N. (1997). The Chemistry of Organic Silicon Compounds, Volume 2. John Wiley & Sons.
- Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21.
- Karstedt, B. D. (1973). U.S. Patent No. 3,775,452. Washington, DC: U.S.
-
Wikipedia. (2023). Hydrosilylation. Retrieved from [Link]
- Ibrahim, A. D., Entsminger, S. W., Zhu, L., & Fout, A. R. (2016). A Highly Chemoselective Cobalt Catalyst for the Hydrosilylation of Alkenes using Tertiary Silanes and Hydrosiloxanes.
- Atienza, C. C. H., & Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts.
-
Mettler Toledo. (n.d.). Hydrosilylation Reaction Profiling | Application Note. Retrieved from [Link]
- Rubinsztajn, S., Lewis, L. N., Stein, J., & Michalczyk, M. J. (1994). Potential hazard in hydrosilylation of D4Vi with D4H. Chemical & Engineering News, 72(17), 4.
- Hasegawa, S., Nakamura, K., Soga, K., Usui, K., Manaka, Y., & Motokura, K. (2023). Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. JACS Au, 3(10), 2826-2834.
-
Royal Society of Chemistry. (n.d.). Evidence for the “cocktail” nature of platinum-catalyzed alkyne and alkene hydrosilylation reactions - Electronic Supplementary Information. Retrieved from [Link]
- Hayashi, T., Hengrasmee, S., & Matsumoto, Y. (1990). Selective Synthesis of (Z)-1-Ethylidene-2-silylcycloalkanes by Palladium-Catalyzed Hydrosilylation of 1-Vinylcycloalkenes. Chemistry Letters, 19(8), 1377-1380.
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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ResearchGate. (n.d.). Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. Retrieved from [Link]
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catalytic methods for the synthesis of polysiloxanes from 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE
An Application Guide to the Catalytic Synthesis of Polysiloxanes from 1,1-Dimethyl-1-sila-2-oxacyclohexane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of polysiloxanes via the catalytic ring-opening polymerization (ROP) of this compound. Polysiloxanes are a critical class of polymers renowned for their unique properties, including high thermal stability, low surface tension, and biocompatibility, making them indispensable in advanced materials and biomedical applications.[1][2] This document delves into the primary catalytic methodologies—anionic, cationic, and modern organocatalytic systems—offering not just procedural steps but also the underlying mechanistic principles and practical insights essential for achieving controlled polymer architectures. By leveraging the inherent reactivity of the strained six-membered silalactone ring, these methods provide pathways to novel polysiloxanes with tailored molecular weights and functionalities.
Introduction: The Strategic Value of this compound in Polysiloxane Synthesis
Polysiloxanes, commonly known as silicones, form a cornerstone of modern polymer science. Their inorganic siloxane backbone (Si-O-Si) imparts a unique combination of flexibility, stability, and hydrophobicity.[3] Traditionally, high molecular weight polysiloxanes are synthesized through the ROP of cyclic siloxane monomers, most notably octamethylcyclotetrasiloxane (D₄) and hexamethylcyclotrisiloxane (D₃).[2][4]
The monomer at the heart of this guide, This compound , represents a distinct class of cyclic monomers. As a six-membered ring, it possesses significant ring strain, comparable to the highly reactive D₃ monomer. This inherent strain is the thermodynamic driving force for efficient ring-opening polymerization, often allowing for reactions under milder conditions than those required for less strained rings like D₄.[4] The structure incorporates a silicon-oxygen bond within a lactone-like framework, offering a unique building block for creating functional polysiloxanes. The ROP of this monomer breaks the endocyclic Si-O bond to generate linear polysiloxane chains.
This guide focuses on the catalytic strategies to harness this reactivity, providing a framework for synthesizing both simple and complex polysiloxane structures with precision.
Monomer Profile: this compound
A thorough understanding of the monomer is critical for successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄OSi | [5] |
| Molecular Weight | 130.26 g/mol | [6] |
| Appearance | Liquid | [5] |
| Boiling Point | 122 °C | [7] |
| Density | 0.8820 g/cm³ | [7] |
| Flash Point | 14 °C | [7] |
| CAS Number | 5833-47-6 | [6] |
Safety & Handling: this compound is a highly flammable liquid and vapor.[5] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory. The material may be sensitive to moisture, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and properly dried glassware.[5][7]
Catalytic Methodologies for Ring-Opening Polymerization (ROP)
The ROP of cyclic siloxanes can be broadly categorized into anionic and cationic pathways, with organocatalysis emerging as a powerful tool for achieving living/controlled polymerizations.[1][4]
Anionic Ring-Opening Polymerization (AROP)
AROP is a widely utilized and robust method for synthesizing high molecular weight polysiloxanes.[1] The mechanism involves a nucleophilic attack on the electrophilic silicon atom of the monomer, leading to the cleavage of the Si-O bond.
Causality and Mechanism: The polymerization is initiated by strong bases, such as alkali metal hydroxides (e.g., KOH), silanolates, or organolithium reagents (e.g., n-BuLi).[4] The active propagating species is a silanolate anion. The choice of counter-ion (e.g., Li⁺, K⁺, Cs⁺) and the presence of polar promoters (e.g., THF, DMSO) significantly influence the reaction rate by affecting the aggregation state and reactivity of the ion pairs at the chain end.[4][8] A key challenge in AROP is the prevalence of side reactions, such as "back-biting," where the active chain end attacks a siloxane bond on its own chain, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.[1]
Figure 2: Standard experimental workflow for ROP of siloxanes.
Comparative Analysis of Catalytic Systems
| Feature | Anionic ROP (n-BuLi) | Cationic ROP (Acid) | Organocatalytic ROP (Guanidine) |
| Control | Moderate to Good | Poor to Moderate | Excellent |
| Polydispersity (Đ) | 1.1 - 1.5 | > 1.5 (often broad) | < 1.2 (typically 1.05-1.15) |
| Side Reactions | Back-biting, chain transfer | Chain transfer, scrambling | Minimal |
| Functional Group Tolerance | Poor (reacts with protic groups) | Moderate | Good |
| Reaction Conditions | Low temperature (0 °C to RT) | Variable, often RT | Room Temperature |
| Catalyst Removal | Quenching and precipitation | Neutralization/filtration | Precipitation |
| Ideal For | High MW polysiloxanes | Bulk industrial processes | Well-defined architectures, block copolymers |
Field-Proven Insights & Troubleshooting
-
Controlling Molecular Weight: In a living/controlled polymerization (Protocols 1 and 2), the number-average degree of polymerization (DP) is primarily determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀). Precise control of this ratio is paramount.
-
Minimizing Back-Biting: For anionic ROP, using highly reactive, strained monomers like this compound and conducting the polymerization at lower temperatures can favor propagation over back-biting, leading to better control.
-
"Wet" Solvents in Organocatalysis: Some organocatalytic systems show remarkable tolerance to trace amounts of water, which can act as the initiator. While this simplifies the setup, using a defined initiator like a silanediol (as in Protocol 2) provides more precise control over the final polymer structure. [9]* Viscosity Issues: As the polymerization proceeds, the solution viscosity can increase dramatically. Ensure efficient magnetic or mechanical stirring to maintain a homogeneous reaction mixture and prevent localized "hot spots" or concentration gradients.
Conclusion
The catalytic ring-opening polymerization of this compound is a versatile and powerful strategy for the synthesis of advanced polysiloxanes. While traditional anionic and cationic methods are effective, modern organocatalytic approaches provide an unparalleled level of control, enabling the precise design of polymer architecture. By understanding the mechanistic nuances of each catalytic system and adhering to rigorous experimental protocols, researchers can unlock the potential of this monomer to create novel materials for a wide array of applications, from biomedical devices to high-performance elastomers.
References
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Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Online]. Available: [Link]
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Shaglaeva, N., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. [Online]. Available: [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound, 96%. [Online]. Available: [Link]
-
Fuchise, K., et al. (2018). Organocatalytic controlled/living Ring-Opening Polymerization of Cyclotrisiloxanes Initiated by Water With Strong Organic Base Catalysts. PubMed Central. [Online]. Available: [Link]
-
Harrane, A., et al. (2018). Cationic Ring Opening Polymerization of Octamethylcyclotetrasiloxane Using a Cost-Effective Solid Acid Catalyst (Maghnite-H+). ResearchGate. [Online]. Available: [Link]
-
Sato, K., et al. (2021). Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s. Polymer Chemistry (RSC Publishing). [Online]. Available: [Link]
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Sakurai, H., et al. (1974). homopolymerization, alternating copolymerization with 1,2-epoxycyclohexane and oxygen-abstracting polymerization with 1,2-epoxybutane. RSC Publishing. [Online]. Available: [Link]
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Fuchise, K., et al. (2020). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing). [Online]. Available: [Link]
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Cypryk, M., & Chojnowski, J. (2005). Synthesis of Linear Polysiloxanes. ResearchGate. [Online]. Available: [Link]
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Del Rosal, I., et al. (2021). Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. TU Delft Repository. [Online]. Available: [Link]
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Eckberg, R. (2021). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Gelest, Inc. [Online]. Available: [Link]
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Zhang, H., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. National Institutes of Health (NIH). [Online]. Available: [Link]
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Allmendinger, S., et al. (2018). Organocatalytic asymmetric synthesis of Si-stereogenic silacycles. PubMed Central (PMC). [Online]. Available: [Link]
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UKEssays. (2017). Polysiloxanes Synthesis and Structure. [Online]. Available: [Link]
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Bech, R., et al. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives. Semantic Scholar. [Online]. Available: [Link]
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Hupf, C., et al. (2018). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2,2-dimethyl-1-(trimethylsilyl). ResearchGate. [Online]. Available: [Link]
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I. I., et al. (2000). Synthesis and some chemical properties of 4-aza-2,2-dimethyl-4-R-1-oxa-2-silabenzocycloheptan-5-ones. ResearchGate. [Online]. Available: [Link]
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Ataman Kimya. POLYSILOXANE. [Online]. Available: [Link]
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Application Notes and Protocols: Selective Deprotection of 1,1-Dimethyl-1-sila-2-oxacyclohexane Ethers
Introduction: The Strategic Role of Cyclic Silyl Ethers in Polyfunctional Molecule Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product chemistry, the judicious use of protecting groups is paramount.[1] These molecular scaffolds temporarily mask reactive functional groups, allowing for chemical transformations to be performed with high selectivity on other parts of a complex molecule.[2] Among the diverse arsenal of protecting groups for hydroxyl moieties, silyl ethers have emerged as exceptionally versatile due to their ease of formation, tunable stability, and mild removal conditions.[3]
The 1,1-dimethyl-1-sila-2-oxacyclohexane moiety, a cyclic silyl ether, is specifically designed for the protection of 1,3- or 1,4-diols, forming a stable six-membered ring structure. This conformational constraint can impart unique stability and reactivity profiles compared to its acyclic counterparts, offering a valuable tool for orthogonal protection strategies.[4] This guide provides an in-depth exploration of the principles and protocols for the selective deprotection of these cyclic silyl ethers, empowering researchers to strategically unmask diol functionalities in the presence of other sensitive groups.
Core Principles of Silyl Ether Deprotection
The cleavage of a silicon-oxygen bond in a silyl ether is the fundamental process of deprotection. This can be achieved under acidic, basic, or fluoride-mediated conditions, with the reaction mechanism and selectivity being highly dependent on the chosen reagent and the steric and electronic environment of the silyl ether.[5][6]
Mechanism of Deprotection
The deprotection of silyl ethers typically proceeds through a pentacoordinate silicon intermediate.[6][7]
-
Acid-Catalyzed Cleavage: In the presence of an acid, the ether oxygen is protonated, rendering it a better leaving group. Subsequent nucleophilic attack on the silicon atom, often by a solvent molecule, leads to the cleavage of the Si-O bond. The rate of this reaction is highly sensitive to steric hindrance around the silicon atom.[7]
-
Fluoride-Mediated Cleavage: Fluoride ions exhibit a remarkably high affinity for silicon, forming a strong Si-F bond. The fluoride anion acts as a potent nucleophile, attacking the silicon center to form a pentacoordinate intermediate, which then collapses to release the alkoxide and the corresponding fluorosilane.[2][8] This method is one of the most common and mild ways to deprotect silyl ethers.[2]
Visualization of Deprotection Pathways
The following diagrams illustrate the generalized mechanisms for the deprotection of silyl ethers.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. fiveable.me [fiveable.me]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-Dimethyl-1-sila-2-oxacyclohexane
Welcome to the dedicated technical support guide for 1,1-dimethyl-1-sila-2-oxacyclohexane (CAS No. 5833-47-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile organosilicon compound. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically originate from the synthesis route or subsequent handling and storage. The most prevalent species include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include chloro(4-chlorobutoxy)dimethylsilane or 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane.[1]
-
Solvents: Residual solvents used during the synthesis or workup.
-
Hydrolysis Products: The Si-O-C linkage is susceptible to hydrolysis. Exposure to moisture can lead to ring-opening, forming 4-(dimethylsilyl)butan-1-ol.
-
Linear and Cyclic Siloxane Oligomers: Trace amounts of acid or base, often in the presence of water, can catalyze the ring-opening polymerization of the monomer, leading to the formation of higher molecular weight linear or larger cyclic siloxanes.[2]
Q2: My sample of this compound appears cloudy or has formed a precipitate. What is the cause?
A2: Cloudiness or precipitation is a classic indicator of hydrolysis and subsequent condensation. The Si-O bond within the ring is sensitive to water.[3] Water molecules can attack the silicon atom, leading to the cleavage of the ring and the formation of a linear silanol (a compound with a Si-OH group). These silanols are highly reactive and can condense with each other to form larger, often insoluble, polysiloxane chains (dimers, trimers, etc.), which appear as cloudiness or solid precipitate.
Q3: Which primary purification technique should I consider for this compound?
A3: For moderate to large quantities (>5 g), fractional vacuum distillation is the most effective and economical method. This compound is a liquid with a boiling point suitable for distillation.[1][4] For achieving ultra-high purity (>99.5%) on a smaller scale, flash column chromatography or preparative gas chromatography (Prep-GC) are superior options.
Q4: How can I remove residual water from my crude sample before purification?
A4: It is critical to remove water to prevent hydrolysis, especially if heating is involved (e.g., distillation). You can dry the crude liquid product by stirring it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for several hours, followed by filtration. For larger scales, azeotropic distillation with a solvent like toluene can be effective prior to the main purification step.
Troubleshooting and In-Depth Purification Guides
This section provides detailed solutions to specific purification challenges, complete with the underlying scientific principles and step-by-step protocols.
Issue 1: Contamination with High-Boiling Point Siloxane Oligomers
Q: My GC-MS analysis shows several peaks with higher retention times than my product, characteristic of oligomers. Standard distillation is not separating them effectively. What should I do?
A: This is a common issue arising from catalyzed ring-opening polymerization. The resulting linear and cyclic oligomers often have boiling points close to or higher than the monomer, making simple distillation inefficient. The recommended solution is fractional vacuum distillation, which enhances the separation of components with close boiling points.
Causality: The silicon atom in this compound is electrophilic and susceptible to nucleophilic attack, while the ring has some inherent strain. Trace acidic or basic impurities, often in conjunction with moisture, can catalyze the cleavage of the Si-O bond. This initiates a chain reaction where the opened ring reacts with other monomers, forming a mixture of linear and larger cyclic polysiloxanes.[2] Using a vacuum is crucial as it lowers the boiling point of the compounds, preventing thermal degradation which can occur at the atmospheric boiling point (approx. 122-137 °C).[1][4]
Caption: Decision tree for selecting a purification method.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux or packed column (e.g., with Raschig rings) of at least 20 cm in length, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried to remove any moisture.
-
Drying (Optional but Recommended): If water contamination is suspected, add anhydrous magnesium sulfate to the crude material in the distillation flask, stir for 1 hour, and filter the liquid into a clean, dry distillation flask.
-
Distillation: Add a magnetic stir bar or boiling chips to the flask. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
Evacuate and Heat: Slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg). Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Discard the initial low-boiling fraction (fore-run), which may contain residual solvents.
-
Carefully collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum applied.
-
Monitor the temperature at the distillation head. A sharp, stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.
-
-
Analysis: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.
Issue 2: Achieving Ultra-High Purity for Sensitive Applications
Q: I require >99.5% purity for my pharmaceutical application, but fractional distillation consistently yields a product with trace polar impurities. How can I remove these?
A: For removing non-volatile or polar impurities like silanols or baseline materials, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.
Causality: Polar impurities, such as those containing hydroxyl (OH) groups, will have a strong affinity for a polar stationary phase like silica gel.[5] The target compound, this compound, is significantly less polar. By using a non-polar mobile phase, the target compound will elute quickly through the column, while the polar impurities will be strongly retained, allowing for excellent separation.[5][6]
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for a solvent system that gives the target compound an Rf value of approximately 0.3.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (40-63 µm particle size) as a slurry in the initial, non-polar eluent (e.g., 100% hexane). Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar mobile phase (e.g., 100% hexane), applying positive pressure (air or nitrogen).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution, e.g., slowly increasing the percentage of ethyl acetate) to elute the target compound.
-
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Issue 3: Product Degradation at High Temperatures
Q: During distillation, I notice my yield is low and the material in the distillation pot has become viscous, suggesting thermal decomposition. How can I purify my compound under milder conditions?
A: Thermal decomposition can be a significant issue, especially if trace impurities are catalyzing polymerization at high temperatures. Steam distillation is an excellent alternative that allows for the purification of volatile, water-immiscible compounds at temperatures below 100 °C, thus avoiding thermal degradation.
Causality: Steam distillation works based on Dalton's Law of Partial Pressures. The total vapor pressure above a mixture of two immiscible liquids is the sum of their individual vapor pressures. The mixture will boil when this total vapor pressure equals the atmospheric pressure. Because water contributes significantly to the total vapor pressure, the boiling point of the mixture is lower than the boiling point of either individual component. This allows the target compound to co-distill with steam at a temperature below 100 °C.[7] A patent for purifying siloxane fluids specifically mentions contacting the fluid with steam to distill out impurities in an economically advantageous manner.[7]
Caption: Hydrolysis and condensation pathway of the compound.
-
Apparatus Setup: Assemble a steam distillation apparatus. This consists of a steam generator (e.g., a flask of boiling water), a distillation flask containing the crude product, a condenser, and a receiving flask. The distillation flask should be angled to prevent the crude mixture from being carried over mechanically.
-
Procedure:
-
Add the crude this compound to the distillation flask. You may add some water to the flask as well.
-
Pass steam from the generator into the distillation flask. The steam will heat the mixture, and the compound will co-distill with the water.
-
Continue the distillation until no more oily droplets of the compound are seen in the distillate coming through the condenser.
-
-
Isolation:
-
The collected distillate will be a two-phase mixture of water and the purified product.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with a low-boiling point, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts.
-
-
Drying and Solvent Removal: Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator to obtain the pure product.
Physicochemical Data for Purification
Summarized below are key physical properties to guide your purification efforts. Note that boiling points can vary slightly between sources.
| Property | Value | Significance for Purification |
| CAS Number | 5833-47-6 | Unique identifier for the compound.[4][8] |
| Molecular Formula | C₆H₁₄OSi | Helps in confirming identity via mass spectrometry.[9] |
| Molecular Weight | 130.26 g/mol | Essential for calculating yields.[9] |
| Boiling Point | ~122-137 °C at 760 mmHg | Primary parameter for planning distillation.[1] |
| Density | ~0.86 - 0.88 g/mL | Useful for phase separation from water.[4] |
| Refractive Index | ~1.427 | A quick method to check the purity of distilled fractions.[1] |
| Flash Point | 14 - 25 °C | Indicates high flammability; requires careful handling.[4][9] |
| Appearance | Transparent Liquid | A clear appearance is an initial indicator of purity.[9] |
References
-
Chemistry - Distillation - Silicones Europe. [Link]
- Siloxane purification - EP0543665A1 - Google P
- Process for purifying siloxane - WO1998047946A1 - Google P
-
2,2-dimethyl-1-oxa-2-silacyclohexan - ChemBK. [Link]
-
Separation of low molecular siloxanes for electronic application by liquid-liquid extraction - IEEE Xplore. [Link]
- Process for removing siloxane-based derivatives from a liquid organic phase - CN103328614B - Google P
-
1-Oxa-2-silacyclohexane, 2,2-dimethyl- - LookChem. [Link]
-
Recrystallization - Single Solvent - University of Toronto. [Link]
-
Organosilicon compounds | PPTX - Slideshare. [Link]
-
Recrystallization1 - University of Calgary. [Link]
-
Introduction to the Chemistry of Organosilicon Compounds - PNP College, Alibag. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Organosilicon chemistry - Wikipedia. [Link]
-
Recrystallization and Crystallization - University of Rochester. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]
-
Chromatography Basic Principles Involved In Separation Process - Jack Westin. [Link]
-
This compound, 96% - Gelest, Inc. [Link]
-
Synthesis and some chemical properties of 4-aza-2,2-dimethyl-4-R-1-oxa-2-silabenzocycloheptan-5-ones - ResearchGate. [Link]
-
Reaction of this compound with organic acids - Sci-Hub. [Link]
-
Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile - ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
- 8. This compound | 5833-47-6 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE
Welcome to the technical support guide for 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE (CAS No. 5833-47-6). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilane compound. Here, you will find in-depth information on its proper handling, storage, and troubleshooting for common experimental challenges. The guidance provided is grounded in established safety protocols and chemical principles to ensure the integrity of your research and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE.
Q1: What are the optimal storage conditions for 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE?
A1: Proper storage is crucial to maintain the stability and purity of 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is in a cool place, away from heat, sparks, and open flames.[1] The material is stable in sealed containers under these conditions.[1]
Q2: What materials are incompatible with 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE?
A2: This compound is incompatible with several classes of chemicals. Direct contact with acids, alcohols, oxidizing agents, and peroxides should be strictly avoided.[1] Such contact can lead to hazardous reactions and degradation of the compound. When planning experiments, ensure that all glassware and equipment are free from these incompatible substances.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: To ensure personal safety, appropriate PPE must be worn. This includes:
-
Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn.[1]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Suitable protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In areas with potential for vapor inhalation, a NIOSH-certified organic vapor respirator is recommended.[1]
Q4: Is 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE flammable? What are the fire-fighting measures?
A4: Yes, it is a highly flammable liquid and vapor.[1] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[3] In case of a fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1] Exercise caution and use water spray to cool exposed surfaces.[1] Firefighters should wear proper protective equipment, including respiratory protection.[1]
Q5: How should I handle spills of 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE?
A5: In the event of a spill, all ignition sources must be eliminated immediately.[1] Use non-sparking tools for cleanup.[1][2] Contain the spill using dikes or absorbents and collect the material into a suitable container for disposal.[1] Ensure the area is well-ventilated. For containment and cleanup, refer to established safety protocols and wear the appropriate personal protective equipment.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experimentation with 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE.
Problem 1: Inconsistent Experimental Results or Suspected Compound Degradation
Symptoms:
-
Variability in reaction yields or product purity.
-
Unexpected side products are observed in analytical data (e.g., NMR, GC-MS).
-
Physical appearance of the compound has changed (e.g., discoloration, presence of precipitates).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, well-ventilated area, away from heat and incompatible materials.[1][2] 2. Inspect Container Seal: Check for any breaches in the container seal that could allow moisture or air to enter. |
| Contamination | 1. Review Handling Procedures: Ensure that dedicated and properly cleaned glassware and equipment are used. 2. Solvent Purity: Use high-purity, anhydrous solvents appropriate for your reaction. 3. Inert Atmosphere: For sensitive reactions, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen). |
| Hydrolysis | 1. Moisture Control: The siloxane bond can be susceptible to hydrolysis. Minimize exposure to atmospheric moisture. Use of a glovebox or Schlenk line techniques is recommended for moisture-sensitive applications. |
Problem 2: Poor Solubility in a Chosen Solvent
Symptoms:
-
The compound does not fully dissolve at the desired concentration.
-
A cloudy or heterogeneous mixture is formed.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | 1. Consult Chemical Properties: 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE is a nonpolar compound. Select nonpolar organic solvents for solubilization. 2. Perform Small-Scale Solubility Tests: Before a large-scale experiment, test the solubility in a small volume of various solvents to determine the most suitable one. |
| Low Temperature | 1. Gentle Warming: In some cases, gentle warming and sonication can aid dissolution. However, be cautious due to the compound's flammability. |
Problem 3: Static Discharge During Transfer
Symptoms:
-
Visible sparks when pouring or transferring the liquid.
-
This poses a significant fire and explosion hazard due to the compound's high flammability.[1]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Generation of Static Electricity | 1. Grounding and Bonding: Ensure that the container and receiving equipment are properly grounded and bonded to dissipate static charges.[1][3] 2. Use of Non-Sparking Tools: Employ tools made of non-sparking materials during transfer.[1][2] 3. Control Pouring Rate: Pour the liquid slowly to minimize the generation of static electricity. |
Section 3: Methodologies and Workflows
Workflow for Safe Handling and Transfer
This workflow outlines the critical steps for safely handling and transferring 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE to minimize risks.
Caption: A step-by-step workflow for the safe transfer of 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE.
Decision Tree for Handling a Potentially Compromised Container
If you suspect a container of 1,1-DIMETHYL-1-SILA-2-OXACYCLOHANE has been compromised (e.g., damaged seal, discoloration), follow this decision tree.
Caption: Decision-making process for handling potentially compromised containers.
Section 4: Chemical Properties and Data
| Property | Value | Source |
| Chemical Formula | C6H14OSi | [1][4] |
| Molecular Weight | 130.26 g/mol | [4] |
| Physical State | Liquid | [1] |
| Appearance | Transparent Liquid | [5] |
| Density | 0.86 g/mL | [5][6] |
| Boiling Point | 137.2 °C at 760 mmHg | [6] |
| Flash Point | 14 °C to 25 °C | [5][6][7] |
| Melting Point | <0 °C | [5][6][7] |
References
-
Gelest, Inc. 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE, 96% Safety Data Sheet. (2015). [Link]
-
National Institutes of Health. Polysiloxanes in Theranostics and Drug Delivery: A Review. (2018). [Link]
-
ZM Silane Limited. Organosilicon Compounds. (2024). [Link]
-
MDPI. Most Important Biomedical and Pharmaceutical Applications of Silicones. [Link]
-
Medical Device and Diagnostic Industry. Silicones for Drug-Delivery Applications. (2006). [Link]
-
Material Safety Data Sheet. [Link]
-
LookChem. 1-Oxa-2-silacyclohexane, 2,2-dimethyl-. [Link]
-
ChemBK. 2,2-dimethyl-1-oxa-2-silacyclohexan. (2023). [Link]
Sources
Technical Support Center: Ring-Opening Polymerization of 1,1-Dimethyl-1-sila-2-oxacyclohexane
Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,1-dimethyl-1-sila-2-oxacyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemistry to achieve optimal results.
The ring-opening of this compound is a powerful method for the synthesis of poly(silylether)s, a class of polymers with a flexible Si-O-C backbone. However, like any polymerization, it is not without its challenges. This guide provides in-depth, experience-based insights into the potential side reactions and offers practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. General Questions
Q1: What is the expected product from the ring-opening polymerization of this compound?
The primary and desired product is a linear poly(silylether) with the following repeating unit: -[Si(CH₃)₂-(CH₂)₄-O]-. The polymerization proceeds via the cleavage of the endocyclic Si-O bond.
Q2: What are the common initiation methods for this polymerization?
Both anionic and cationic initiators can be used for the ROP of this compound.
-
Anionic ROP: Typically initiated by strong bases such as organolithium compounds (e.g., n-butyllithium), alkali metal hydroxides, or silanolates.
-
Cationic ROP: Can be initiated by strong protic acids (e.g., triflic acid) or Lewis acids.[1]
II. Troubleshooting Side Reactions
This section details the most common side reactions, their identification, and validated methods for their suppression.
Q3: My polymerization has stalled, or the final polymer has a much lower molecular weight than expected. What could be the cause?
This is a frequent issue that can stem from several side reactions, primarily related to impurities and premature termination.
A3.1: Hydrolysis and Condensation
-
Symptom: Low molecular weight polymer, formation of insoluble gels, or a bimodal molecular weight distribution observed by Gel Permeation Chromatography (GPC).
-
Cause: this compound and the resulting poly(silylether) are sensitive to moisture.[2] Trace amounts of water in the monomer, solvent, or initiator can lead to:
-
Monomer Hydrolysis: Water can react with the monomer to form a linear silanol-terminated species, which may not efficiently participate in chain growth or can act as a chain transfer agent.
-
Chain-End Hydrolysis: The propagating chain ends (alkoxide in anionic ROP or oxonium ion in cationic ROP) can be quenched by water, terminating the polymerization.
-
Condensation: The resulting silanol groups are prone to self-condensation, leading to the formation of siloxane (Si-O-Si) linkages and the release of water, which can further fuel hydrolysis.[3][4] This can lead to branching and eventually gelation.
-
-
Troubleshooting Protocol:
-
Rigorous Drying of Reagents:
-
Dry all glassware in an oven at >120 °C for at least 12 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for toluene).
-
Purify the monomer by distillation from a suitable drying agent like CaH₂. Store under an inert atmosphere.
-
-
Inert Atmosphere: Conduct the entire polymerization under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
A3.2: Catalyst Deactivation
-
Symptom: The reaction fails to initiate or stops at low conversion.
-
Cause: The initiator can be deactivated by acidic or electrophilic impurities in the reaction medium. For instance, carbon dioxide can react with anionic initiators.
-
Troubleshooting Protocol:
-
Purification of Monomer and Solvents: As described above, ensure all components are free from acidic or reactive impurities.
-
Initiator Quality: Use freshly titrated or newly purchased initiators to ensure their activity.
-
Q4: I'm observing a significant fraction of low molecular weight cyclic species in my final product. What is this and how can I minimize it?
This is likely due to a side reaction known as "backbiting" or intramolecular cyclization.
A4.1: Intramolecular Cyclization ("Backbiting")
-
Symptom: Presence of cyclic oligomers in the product mixture, often detected by GPC as a separate, low molecular weight peak, or by NMR spectroscopy.
-
Cause: The active center at the end of a growing polymer chain can attack a silicon atom further down the same chain, leading to the cleavage of the polymer backbone and the formation of a cyclic oligomer.[5][6] This is a common side reaction in the ROP of many cyclic monomers, including cyclosiloxanes.[7] While less documented for silaoxacycloalkanes, the principle remains the same. The reaction is thermodynamically driven and more prevalent at higher temperatures and longer reaction times.
-
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the backbiting reaction kinetically.
-
Control Reaction Time: Monitor the polymerization and terminate it once high monomer conversion is achieved to prevent prolonged exposure of the polymer to active chain ends.
-
Increase Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting.
-
Q5: The molecular weight distribution of my polymer is broader than expected. What are the potential reasons?
A broad molecular weight distribution (high polydispersity index, PDI) indicates a loss of control over the polymerization, often due to multiple competing reactions.
A5.1: Intermolecular Chain Transfer
-
Symptom: A PDI significantly greater than 1.2 in what is expected to be a living polymerization.
-
Cause: The active propagating center can react with a polymer chain instead of a monomer molecule. This "chain transfer to polymer" reaction results in the cleavage of the polymer backbone and the formation of a new active center on the cleaved chain. This leads to a scrambling of chain lengths and a broadening of the molecular weight distribution.
-
Troubleshooting Protocol:
-
Optimize Temperature and Time: Similar to controlling backbiting, lower temperatures and shorter reaction times can reduce the extent of chain transfer.
-
Choice of Initiator/Catalyst: The nature of the initiator and counter-ion can influence the prevalence of chain transfer. For anionic ROP, less aggressive initiators might be beneficial.
-
A5.2: Slow Initiation
-
Symptom: A broad PDI, often with a "tail" towards lower molecular weights in the GPC chromatogram.
-
Cause: If the rate of initiation is slow compared to the rate of propagation, new polymer chains are formed throughout the course of the reaction, leading to a wide distribution of chain lengths.
-
Troubleshooting Protocol:
-
Select a Fast Initiator: Choose an initiator that reacts rapidly and quantitatively with the monomer.
-
Ensure Rapid Mixing: Good agitation at the start of the reaction is crucial to ensure that the initiator is evenly distributed and can initiate all chains at approximately the same time.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the desired polymerization pathway and the key side reactions.
Figure 1: Overview of desired polymerization versus common side reactions.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Low Molecular Weight / Stalled Reaction | Hydrolysis, Catalyst Deactivation | Rigorous drying of all reagents and glassware; use of inert atmosphere; use fresh, active initiator. |
| Formation of Cyclic Byproducts | Intramolecular Cyclization ("Backbiting") | Lower reaction temperature; shorten reaction time; increase monomer concentration. |
| Broad Molecular Weight Distribution | Intermolecular Chain Transfer, Slow Initiation | Optimize temperature and time; select a fast and efficient initiator; ensure rapid mixing. |
| Gel Formation | Extensive Condensation of Silanols | Strictly exclude water from the reaction system. |
Experimental Protocol: Anionic Ring-Opening Polymerization
This protocol provides a starting point for the anionic ROP of this compound.
Materials:
-
This compound (purified by distillation from CaH₂)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
n-Butyllithium (n-BuLi) in hexanes (titrated before use)
-
Anhydrous methanol (for termination)
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Transfer the desired amount of anhydrous THF into the flask via cannula.
-
Add the purified this compound to the THF.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the n-BuLi solution dropwise with vigorous stirring.
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight by GPC and ¹H NMR.
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
Figure 2: Step-by-step workflow for anionic ROP.
By carefully controlling the reaction conditions and being mindful of the potential side reactions outlined in this guide, researchers can successfully synthesize poly(silylether)s with desired properties from this compound.
References
-
Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. American Chemical Society. Available at: [Link]
-
Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. PMC - PubMed Central. Available at: [Link]
- McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc.
-
Ring‐Opening Polymerization. ResearchGate. Available at: [Link]
-
Ring Opening Polymerization, Copolymers. YouTube. Available at: [Link]
- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc.
-
Reaction equations for ring opening polymerization of oxacyclobutane cations. ResearchGate. Available at: [Link]
-
Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ResearchGate. Available at: [Link]
-
Polymer Troubleshooting Guide. Pragolab. Available at: [Link]
-
Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. ResearchGate. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Publikationen der UdS. Available at: [Link]
-
Cationic Ring Opening Polymerization of Octamethylcyclotetrasiloxane Using a Cost-Effective Solid Acid Catalyst (Maghnite-H+). ResearchGate. Available at: [Link]
-
Various synthetic strategies for poly(silylether)s preparation and the methodology developed in this work. ResearchGate. Available at: [Link]
-
Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Gelest, Inc. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 4. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 5. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]
- 6. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
Technical Support Center: Silylation with 1,1-Dimethyl-1-sila-2-oxacyclohexane
Welcome to the technical support center for silylation reactions utilizing 1,1-dimethyl-1-sila-2-oxacyclohexane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this unique cyclic silylating agent. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions - First Principles
This section addresses fundamental questions about this compound, providing the core knowledge needed for its successful application.
Q1: What is this compound and how does it differ from traditional silylating agents?
A: this compound (CAS 5833-47-6) is a cyclic organosilane compound.[1][2][3] Unlike conventional linear silyl halides (e.g., TBDMSCl) or silyl amides (e.g., BSTFA), it functions as a protecting group for alcohols through a ring-opening mechanism.[4]
The reaction is typically initiated by an acid catalyst or the acidic proton of the alcohol itself. The substrate's hydroxyl group attacks the electrophilic silicon atom, leading to the cleavage of the Si-O bond within the ring. This forms a new silyl ether where the silicon atom is tethered to a hydroxybutyl chain. The key advantage is that the reaction does not produce corrosive byproducts like HCl, which can be detrimental to sensitive substrates.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5833-47-6 | [1][5] |
| Molecular Formula | C₆H₁₄OSi | [3][6] |
| Molecular Weight | 130.26 g/mol | [2][3] |
| Appearance | Transparent Liquid | [3] |
| Boiling Point | 122-137 °C | [1][2] |
| Density | ~0.88 g/cm³ | [1][2] |
| Flash Point | 14-25 °C | [1][2] |
Q2: What is the proposed mechanism for silylation using this reagent?
A: The reaction proceeds via an acid-catalyzed ring-opening. This mechanism is fundamentally different from the S_N2-type reaction of silyl halides.
Caption: Proposed acid-catalyzed silylation mechanism.
The alcohol protonates the ring's oxygen, making the silicon atom more electrophilic. A subsequent nucleophilic attack by another alcohol molecule opens the ring, yielding the protected substrate.
Part 2: Troubleshooting Guide for Failed Silylations
This section is structured to address specific experimental failures, providing a logical workflow to diagnose and solve common problems.
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Oxa-2-silacyclohexane, 2,2-dimethyl-|lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sci-Hub. ChemInform Abstract: REACTION OF 1,1‐DIMETHYL‐1‐SILA‐2‐OXACYCLOHEXANE WITH ORGANIC ACIDS / Chemischer Informationsdienst, 1980 [sci-hub.st]
- 5. gelest.com [gelest.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Optimization of Reaction Conditions for 1,1-Dimethyl-1-sila-2-oxacyclohexane
Welcome to the technical support center for the synthesis and optimization of 1,1-dimethyl-1-sila-2-oxacyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this important heterocyclic compound.
Introduction
This compound, also known as 2,2-dimethyl-1-oxa-2-silacyclohexane, is a valuable building block in organic synthesis and materials science. Its synthesis typically involves an intramolecular cyclization, which can be achieved through two primary routes: intramolecular hydrosilylation of an unsaturated precursor or ring-closing metathesis (RCM). The optimization of these reactions is critical to maximize yield, minimize side products, and ensure reproducibility. This guide will delve into the nuances of both methods, providing practical advice to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield in Intramolecular Hydrosilylation
-
Question: I am attempting the intramolecular hydrosilylation of allyloxydimethylsilane to synthesize this compound, but I am observing very low to no conversion of my starting material. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield in this reaction can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Inactivity: Platinum-based catalysts, such as Karstedt's catalyst, are commonly used for this transformation.[1][2] However, they are susceptible to poisoning by impurities in the starting material or solvent.
-
Solution: Ensure your allyloxydimethylsilane starting material is pure and free from any sulfur- or phosphorus-containing compounds. Use anhydrous, high-purity solvents. It is also advisable to use a freshly opened or properly stored catalyst.
-
-
Insufficient Catalyst Loading: While hydrosilylation is a catalytic process, an insufficient amount of catalyst may lead to a sluggish or incomplete reaction.
-
Solution: While a typical starting point for Karstedt's catalyst is in the range of 10-100 ppm of platinum, you may need to systematically increase the catalyst loading to find the optimal concentration for your specific substrate and reaction scale.[2]
-
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature.
-
Solution: Most hydrosilylation reactions with Karstedt's catalyst are conducted at temperatures ranging from room temperature to 80°C.[2] If you are running the reaction at room temperature, consider gently heating the reaction mixture to 40-60°C to facilitate catalyst activation and increase the reaction rate. Monitor the reaction progress by GC-MS or NMR to avoid decomposition at higher temperatures.
-
-
Issue 2: Formation of Side Products in Intramolecular Hydrosilylation
-
Question: My reaction is producing the desired this compound, but I am also observing significant side products. What are these side products and how can I suppress their formation?
-
Answer: The formation of side products is a common challenge in hydrosilylation reactions.
-
Isomerization of the Double Bond: Platinum catalysts can sometimes catalyze the isomerization of the terminal alkene in the starting material to an internal, less reactive alkene.
-
Solution: This can often be mitigated by carefully controlling the reaction temperature and time. Lowering the temperature and stopping the reaction as soon as the starting material is consumed can minimize this side reaction.
-
-
Intermolecular Reactions: At high concentrations, intermolecular hydrosilylation can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Solution: Employing high-dilution conditions can favor the intramolecular pathway. A starting concentration of 0.1 M or lower is a good starting point.
-
-
Hydrogen Gas Evolution: A common side reaction is the reaction of the Si-H bond with trace amounts of water or alcohols, leading to the evolution of hydrogen gas and the formation of silanols or disiloxanes.[2]
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use of anhydrous solvents is crucial.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?
-
Answer: The purification of cyclic siloxanes can be challenging due to their physical properties.
-
Distillation: this compound is a liquid with a boiling point of approximately 122°C.[3] Fractional distillation under atmospheric or reduced pressure is the most common method for purification on a larger scale.
-
Chromatography: For smaller scales or to remove persistent impurities, column chromatography on silica gel can be effective. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.
-
Removal of Catalyst Residues: Platinum catalyst residues can sometimes be difficult to remove. Washing the crude product with a solution of activated carbon or using specialized scavengers can help in removing residual platinum.
-
Issue 4: Low Yield in Ring-Closing Metathesis (RCM)
-
Question: I am using a Grubbs catalyst for the RCM of a diene precursor to form an unsaturated analog of this compound, but the yield is very low. What could be the issue?
-
Answer: Low yields in RCM can be attributed to several factors.
-
Catalyst Choice: The choice of Grubbs catalyst (First, Second, or Third Generation) is crucial and substrate-dependent.[4][5]
-
Solution: Second-generation Grubbs catalysts are generally more reactive and have a broader functional group tolerance. For sterically hindered substrates, a Hoveyda-Grubbs catalyst might be more effective.[5] Experimenting with different generations of Grubbs catalysts is recommended.
-
-
Ethylene Inhibition: The ethylene byproduct generated during RCM can inhibit the catalyst and shift the equilibrium back to the starting materials.[5]
-
Solution: Perform the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) to continuously remove the ethylene from the reaction mixture. Running the reaction under reduced pressure can also be effective.
-
-
Reaction Concentration: Similar to intramolecular hydrosilylation, high concentrations can favor intermolecular reactions.
-
Solution: Use high-dilution conditions (typically 0.01 M to 0.001 M) to promote the desired ring-closing reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: intramolecular hydrosilylation or RCM?
A1: For the synthesis of the saturated this compound, intramolecular hydrosilylation of allyloxydimethylsilane is the more direct and atom-economical route. RCM is used to synthesize the unsaturated analog, which would then require a subsequent hydrogenation step to yield the saturated product. Therefore, for the direct synthesis of the target compound, intramolecular hydrosilylation is generally preferred.
Q2: What is the mechanism of the intramolecular hydrosilylation catalyzed by a platinum complex?
A2: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6] It involves the following key steps:
-
Oxidative addition of the Si-H bond of the hydrosilane to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
-
Coordination of the alkene to the platinum center.
-
Insertion of the alkene into the Pt-H bond (or Pt-Si bond, depending on the specific mechanism variant).
-
Reductive elimination of the resulting alkyl-silyl-platinum complex to form the C-Si bond and regenerate the platinum(0) catalyst.
Q3: How do I prepare the allyloxydimethylsilane precursor for the intramolecular hydrosilylation?
A3: Allyloxydimethylsilane can be readily prepared by the reaction of allyl alcohol with dichlorodimethylsilane in the presence of a base, such as pyridine or triethylamine, to quench the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or diethyl ether. Subsequent purification by distillation is necessary to obtain a pure starting material for the cyclization reaction.
Q4: Are there alternative catalysts to platinum-based ones for the intramolecular hydrosilylation?
A4: Yes, while platinum catalysts are the most common, other transition metal complexes based on rhodium and ruthenium have also been shown to catalyze hydrosilylation reactions.[7][8] In some cases, these catalysts can offer different selectivity. For instance, some ruthenium catalysts have been reported to favor the anti-Markovnikov addition in intermolecular reactions and can be effective for intramolecular cyclizations.[7]
Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A5: The progress of the reaction can be effectively monitored by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To observe the disappearance of the starting material and the appearance of the product peak with its characteristic mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the Si-H proton signal in the starting material and the appearance of new signals corresponding to the cyclic product. 13C and 29Si NMR are excellent for the full characterization of the final product.
The final product should be characterized by a combination of 1H NMR, 13C NMR, 29Si NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the optimization of the synthesis of this compound via intramolecular hydrosilylation.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Karstedt's catalyst | High activity and commercial availability.[1][2] |
| Catalyst Loading | 10 - 50 ppm Pt | A good starting range to ensure efficient catalysis without excessive cost or difficult removal.[2] |
| Solvent | Anhydrous Toluene or Xylene | High boiling point allows for a range of reaction temperatures and good solubility of reactants.[2] |
| Concentration | 0.05 - 0.1 M | Favors intramolecular cyclization over intermolecular side reactions. |
| Temperature | 40 - 80 °C | Provides a balance between a reasonable reaction rate and minimizing side reactions like alkene isomerization.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation by oxygen and side reactions with moisture. |
| Reaction Time | 2 - 24 hours | Monitor by GC-MS or NMR to determine the optimal reaction time. |
Experimental Workflow
Synthesis of Allyloxydimethylsilane
-
To a stirred solution of allyl alcohol and pyridine (1.1 equivalents) in anhydrous diethyl ether at 0°C, add dichlorodimethylsilane (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure allyloxydimethylsilane.
Intramolecular Hydrosilylation
-
To a solution of anhydrous toluene in a flame-dried flask under an argon atmosphere, add allyloxydimethylsilane to achieve the desired concentration (e.g., 0.1 M).
-
Add Karstedt's catalyst (e.g., 20 ppm Pt).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir.
-
Monitor the reaction progress by GC-MS or 1H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Roy, A. K. (2007). Recent advances in the palladium-catalyzed hydrosilylation of alkenes. Coordination Chemistry Reviews, 251(13-14), 1709-1728.
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]
-
Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. (2024). mediaTUM. Retrieved from [Link]
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
- Denmark, S. E., & Pan, W. (2003). Intramolecular syn-and anti-hydrosilylation and silicon-assisted cross-coupling: highly regio-and stereoselective synthesis of trisubstituted allylic alcohols. Organic letters, 5(7), 1119-1122.
- Zamyshlyaeva, O. A., Shipov, A. G., Kramarova, E. P., Negrebetsky, V. V., Shumskii, A. N., Tandura, S. N., ... & Baukov, Y. I. (2001). Synthesis and some chemical properties of 4-aza-2, 2-dimethyl-4-R-1-oxa-2-silabenzocycloheptan-5-ones. Russian Chemical Bulletin, 50(1), 117-124.
-
ChemBK. (2024). 2,2-dimethyl-1-oxa-2-silacyclohexan. Retrieved from [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). A relay ring-closing metathesis synthesis of dihydrooxasilines, precursors of (Z)-iodo olefins. Organic letters, 8(15), 3239-3242.
-
Crimmins, M. T., & DeBaillie, A. C. (2006). A Relay Ring-Closing Metathesis Synthesis of Dihydrooxasilines, Precursors of (Z)-Iodo Olefins. PMC. Retrieved from [Link]
- Kraushaar, D., Schwarz, A., & Kempe, R. (2015). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2, 2-dimethyl-1-(trimethylsilyl)-1-aza-2-silacyclopentane.
- Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen-and nitrogen-containing heterocycles by ring-closing metathesis. Chemical reviews, 104(5), 2199-2238.
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Other Reaction Pathways. (2023). MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
-
Proposed reaction mechanism for the hydrosilylation of alkenes using a combination of TMDS and NaOMe. (2021). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
- Igarashi, M., & Fuchikami, T. (2000). Rhodium-catalyzed intramolecular hydrosilylation of allyl-and vinylsilanes. Tetrahedron letters, 41(10), 1525-1528.
- Hashimoto, T., Shiota, K., Ishimaru, T., & Yamaguchi, Y. (2021). Hydrosilylation of Alkenes Using a Hydrosiloxane as a Surrogate for Me2SiH2 and Catalyzed by a Nickel-Pincer Complex. European Journal of Organic Chemistry, 2021(40), 5567-5571.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Karstedt catalysts | Johnson Matthey [matthey.com]
- 3. chembk.com [chembk.com]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular syn and anti hydrosilylation and silicon-assisted cross-coupling: highly regio- and stereoselective synthesis of trisubstituted allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Established Workhorse vs. a Structural Enigma: A Comparative Guide to TBDMS and 1,1-Dimethyl-1-sila-2-oxacyclohexane Protecting Groups
In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Among the diverse arsenal available to chemists, silyl ethers have carved out a prominent role due to their versatile stability profiles and mild cleavage conditions. The tert-butyldimethylsilyl (TBDMS) group is a ubiquitous and well-characterized workhorse in this class. This guide provides an in-depth analysis of the TBDMS protecting group and contrasts it with the structurally intriguing but far less explored 1,1-dimethyl-1-sila-2-oxacyclohexane, a cyclic silyl ether. This comparison will offer researchers, scientists, and drug development professionals a clear perspective on a well-established tool versus a potential but unproven alternative.
The Standard-Bearer: Tert-butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS or TBS) ether has earned its place as one of the most reliable and frequently used protecting groups for alcohols.[1][2] Its popularity stems from a favorable balance of being easy to introduce, robust enough to withstand a wide range of reaction conditions, and readily removable under specific and mild protocols.[3]
The stability of the TBDMS group is primarily attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon-oxygen bond from nucleophilic and acidic attack.[4] This steric bulk makes TBDMS ethers significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers.[4]
Chemical Structure of TBDMS-Protected Alcohol
Caption: Experimental workflow for TBDMS protection of an alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. [5]5. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
The removal of a TBDMS group can be achieved under acidic conditions, basic conditions, or, most commonly, with a fluoride source.
1. Fluoride-Mediated Deprotection (TBAF)
This is the most prevalent and mildest method for TBDMS ether cleavage, driven by the high strength of the silicon-fluoride bond. [6] Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
2. Acid-Catalyzed Deprotection
TBDMS ethers can be cleaved under acidic conditions, often with acetic acid. [3] Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. [3]4. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The Enigmatic Alternative: this compound
In contrast to the extensive body of literature on TBDMS, there is a notable absence of scientific publications detailing the use of this compound as a protecting group for alcohols. Commercially available, this compound is also known as 2,2-dimethyl-1-oxa-2-silacyclohexane. [7][8]Its application in synthetic organic chemistry as a protecting group is not well-documented, making a direct experimental comparison with TBDMS impossible at this time.
Chemical Structure of this compound
Caption: Structure of this compound.
Hypothesized Performance as a Protecting Group
Based on its structure and the principles of silyl ether chemistry, we can speculate on the potential properties of the corresponding protected alcohol. The formation of a protected alcohol would likely involve the cleavage of the Si-O bond in the cyclic starting material and subsequent formation of a new silyl ether with the alcohol to be protected.
The resulting protecting group would be a dimethyl(4-hydroxybutyl)silyl ether. The stability of this hypothetical protecting group would likely differ from TBDMS. The absence of a bulky tert-butyl group suggests it would be significantly more labile, particularly to acidic conditions, perhaps with stability more comparable to a triethylsilyl (TES) ether. The intramolecular hydroxyl group could also potentially participate in anchimeric assistance during cleavage, further increasing its lability.
Context from Other Cyclic Silyl Ethers
While information on this compound as a protecting group is scarce, other cyclic silyl ethers are utilized in specialized applications. For instance, the di-tert-butylsilylene (DTBS) group can be used for the protection of 1,3-diols. [9]This demonstrates the utility of cyclic silyl ethers in specific contexts, although it does not provide direct insight into the performance of the particular cyclic structure .
Conclusion: A Clear Choice for Reliability
This comparative guide highlights the stark contrast between a well-established, reliable protecting group and a potential but uncharacterized alternative.
-
TBDMS stands as a cornerstone of modern organic synthesis. Its stability is well-documented, and a vast array of reliable protocols for its introduction and removal are available to chemists. Its robustness allows for a broad range of subsequent chemical transformations, making it a versatile and predictable tool.
-
This compound remains an enigma in the context of protecting group chemistry. While its structure is known, its application for the protection of alcohols is not described in the peer-reviewed literature. Any potential use would require extensive investigation to determine its stability profile, ease of use, and orthogonality with other protecting groups.
For researchers, scientists, and drug development professionals, the choice is clear. When reliability, predictability, and a wealth of supporting experimental data are paramount, the TBDMS group is the unequivocal choice . The exploration of novel protecting groups like this compound may present an interesting academic exercise, but it currently lacks the authoritative grounding required for application in complex synthetic campaigns.
References
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. BenchChem.
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- ResearchGate. (2016). Synthesis and some chemical properties of 4-aza-2,2-dimethyl-4-R-1-oxa-2-silabenzocycloheptan-5-ones.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
-
ChemBK. (2024). 2,2-dimethyl-1-oxa-2-silacyclohexan. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
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A Comparative Guide to Silyl Ether Stability: 1,1-Dimethyl-1-sila-2-oxacyclohexane vs. TIPS and TBDPS Ethers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. For researchers, scientists, and professionals in drug development, the ability to mask and unmask a functional group with precision is paramount. Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functionalities, offering a tunable range of stability that can be tailored to a specific synthetic strategy.[1][2][3]
This guide provides an in-depth comparison of two industry-standard, sterically hindered silyl ethers—Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS)—with the less common cyclic intramolecular silyl ether, 1,1-dimethyl-1-sila-2-oxacyclohexane. We will dissect their relative stabilities under various conditions, supported by established experimental data and mechanistic principles, to empower chemists to make informed strategic decisions.
The Foundation of Silyl Ether Stability: Steric Hindrance
The reactivity of the silicon-oxygen bond in a silyl ether is fundamentally governed by the steric bulk of the substituents on the silicon atom.[1][4] Larger, more sterically demanding groups physically obstruct the approach of nucleophiles (like fluoride or hydroxide) or electrophiles (like protons in acidic media) to the silicon center or the ether oxygen. This steric shield is the primary determinant of the group's stability and dictates the conditions required for its cleavage.[4][5]
Caption: The core principle governing silyl ether stability.
The Established Workhorses: TIPS and TBDPS Ethers
TIPS and TBDPS ethers are mainstays in complex molecule synthesis due to their substantial steric bulk and well-documented stability profiles.
Triisopropylsilyl (TIPS) Ethers
The TIPS group consists of a silicon atom bonded to three bulky isopropyl groups. This high degree of steric congestion makes TIPS ethers exceptionally robust.
-
Stability Profile: TIPS ethers exhibit excellent stability under both strongly basic and a wide range of acidic conditions.[4][6] They are significantly more stable than the more common tert-butyldimethylsilyl (TBS) ethers. For instance, under certain acidic conditions, TIPS ethers can be over 35 times more stable than TBS ethers.[4] In basic media, they are approximately 5 times more stable.[4]
-
Cleavage: Deprotection typically requires dedicated fluoride sources like tetra-n-butylammonium fluoride (TBAF) or more forceful acidic conditions than those used for less hindered silyl ethers.[4][7]
tert-Butyldiphenylsilyl (TBDPS) Ethers
The TBDPS group, first introduced by Hanessian and Lavallée, features a tert-butyl group and two phenyl groups attached to the silicon.[8] The combination of bulky alkyl and aryl substituents confers a unique stability profile.
-
Stability Profile: TBDPS ethers are prized for their exceptional stability under acidic conditions, surpassing even TIPS ethers in this regard.[6][8] They are resistant to conditions that readily cleave TBS, trityl, and acetal protecting groups, such as 80% acetic acid.[6][8] While stable to base, they are generally considered less stable than TIPS ethers towards basic hydrolysis and fluoride-mediated cleavage.[6][8]
-
Cleavage: Removal is most commonly achieved with fluoride reagents.[9][10] While acidic cleavage is possible, it requires significantly harsher conditions than for TIPS or TBS ethers.[6]
Caption: Structures of TIPS- and TBDPS-protected alcohols and the cyclic silyl ether.
The Niche Player: this compound
This compound is a cyclic silyl ether, representing an intramolecularly protected 4-hydroxybutyl dimethylsilyl ether. Unlike TIPS and TBDPS, which are protecting groups added to an alcohol, this is a distinct molecule. However, the stability of its internal Si-O bond can be analyzed by the same principles.
-
Structural Analysis: The silicon atom in this six-membered ring is substituted with only two methyl groups. This presents a stark contrast to the bulky isopropyl or phenyl groups of TIPS and TBDPS. The steric hindrance around this silicon is significantly lower, suggesting it would be far more susceptible to cleavage. Its steric profile is more analogous to a simple dimethylsilyl ether or a TBS ether.
-
Inferred Stability Profile: Due to the minimal steric shielding, the Si-O bond in this compound is predicted to be highly labile.
-
Acidic Conditions: It would likely be cleaved under very mild acidic conditions, far milder than those required for TIPS or TBDPS. Ethers are generally susceptible to cleavage by strong acids, and the reduced steric hindrance here would facilitate protonation and subsequent nucleophilic attack.[11][12]
-
Basic and Fluoride Conditions: The lack of bulk would also render it highly sensitive to cleavage by fluoride ions and basic hydrolysis.
-
Quantitative and Qualitative Stability Comparison
The following table summarizes the relative stabilities of these silyl ethers. The quantitative data for TIPS and TBDPS are benchmarked against the highly labile Trimethylsilyl (TMS) group.
| Protecting Group | Structure around Si | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) | General Stability |
| TMS | -Si(CH₃)₃ | 1 | 1 | Very Low |
| TIPS Ether | -Si(isopropyl)₃ | 700,000[2] | 100,000[2] | Very High |
| TBDPS Ether | -Si(t-butyl)(phenyl)₂ | 5,000,000[2] | ~20,000[2] | Exceptionally High (Acid), High (Base) |
| This compound | -Si(CH₃)₂(CH₂)₂- | Inferred to be Low (<< TIPS/TBDPS) | Inferred to be Low (<< TIPS/TBDPS) | Low (Predicted) |
Strategic Application & Experimental Protocols
The choice of silyl ether is dictated by the planned synthetic route.
-
Use TBDPS when subsequent steps involve harsh acidic conditions under which most other silyl ethers, including TIPS, would be cleaved.
-
Use TIPS when robust protection against strong bases, nucleophiles, or moderately acidic conditions is required. Its superior stability to fluoride relative to TBDPS also allows for selective deprotection schemes.[8]
-
A labile ether like this compound would be suitable for protecting a hydroxyl group for only a few, mild synthetic steps, where facile removal is a priority without disturbing more robust protecting groups elsewhere in the molecule.
Experimental Protocols
The following are representative, self-validating protocols for the protection and deprotection of alcohols with TIPS and TBDPS groups.
Caption: A typical workflow involving silyl ether protecting groups.
Protocol 1: Protection of a Primary Alcohol with TBDPSCl
-
Rationale: This protocol uses imidazole as a base, which reacts with TBDPSCl to form a more reactive silylating agent in situ. DMF is a common solvent for its high polarity.[2][9]
-
Materials:
-
Alcohol substrate (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
-
Methodology:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add the TBDPSCl dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Protocol 2: Deprotection of a TIPS Ether using TBAF
-
Rationale: Tetra-n-butylammonium fluoride is the most common reagent for silyl ether cleavage. The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond which is the thermodynamic driving force for the reaction.[3][13] THF is the standard solvent.
-
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Water, Brine
-
-
Methodology:
-
Dissolve the TIPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture and monitor by TLC. TIPS ethers can be stubborn, so gentle heating (e.g., 40 °C) may be required.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography as needed.
-
Protocol 3: Acid-Catalyzed Deprotection of a TBDPS Ether (Forced Conditions)
-
Rationale: TBDPS ethers are highly resistant to acid.[8] Their cleavage requires stronger conditions, such as aqueous hydrofluoric acid or p-toluenesulfonic acid (PTSA) in methanol, often with extended reaction times.[6]
-
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Hydrofluoric acid (48% aqueous solution) or HF-Pyridine complex
-
Acetonitrile (MeCN) and/or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Methodology (Caution: HF is extremely corrosive and toxic. Handle with extreme care and appropriate personal protective equipment):
-
In a plastic vial, dissolve the TBDPS-protected substrate in acetonitrile or THF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add aqueous HF or HF-Pyridine dropwise.
-
Allow the reaction to stir, monitoring closely by TLC. This may take several hours.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify as necessary.
-
Conclusion
The selection of a silyl ether protecting group is a critical decision that can define the efficiency and success of a synthetic campaign. TBDPS stands out for its supreme stability in acidic environments, making it the protector of choice when navigating harsh acid-catalyzed transformations. TIPS offers a more balanced profile, providing robust protection against both basic and a wide range of acidic conditions. In contrast, the internal silyl ether of this compound, based on its structure, represents a far more labile option. While lacking the resilience of its sterically encumbered counterparts, its predicted ease of cleavage could be advantageous in scenarios demanding mild and rapid deprotection. By understanding these fundamental differences, the synthetic chemist is well-equipped to design more elegant and effective routes to complex molecular targets.
References
-
tert-Butyldiphenylsilyl. Wikipedia. [Link]
-
Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Protection of Alcohol by Silyl ether (TBDPS). SynArchive. [Link]
-
Protection of Alcohol by Silyl ether (TIPS). SynArchive. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Alcohol Protecting Groups. University of Windsor Chemistry. [Link]
-
Protecting Groups. University of Illinois. [Link]
- Kocienski, P. J. Protecting Groups. Thieme, 2004.
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
How to understand if a compound is stable in acid or base medium in organic chemistry. Quora. [Link]
-
Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC - NIH. [Link]
-
Silyl Protective Groups. Chem-Station Int. Ed.. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. YouTube. [Link]
-
This compound, 96% Safety Data Sheet. Gelest, Inc.. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. [Link]
-
Silyl Ether Protecting Groups. Pearson. [Link]
-
Acidic cleavage of ethers. Khan Academy. [Link]
-
Cleavage of C-O and C-H bonds in ethers by a genuine Si=O bond. ResearchGate. [Link]
-
Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and some chemical properties of 4-aza-2,2-dimethyl-4-R-1-oxa-2-silabenzocycloheptan-5-ones. ResearchGate. [Link]
-
The role of silicon in drug discovery: a review. PMC - PubMed Central. [Link]
-
Utilization of 1-Oxa-2,2-(dimethyl)silacyclopentane Acetals in the Stereoselective Synthesis of Polyols. ResearchGate. [Link]
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A Comparative Guide to the Structural Validation of 1,1-Dimethyl-1-sila-2-oxacyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Silicon Advantage in Heterocyclic Chemistry and the Imperative of Structural Integrity
The strategic replacement of a carbon atom with silicon in bioactive molecules, a concept known as "silicon switching," has emerged as a powerful tool in medicinal chemistry. This isostructural substitution can profoundly modulate a compound's lipophilicity, metabolic stability, and potency without drastically altering its core geometry. The 1,1-dimethyl-1-sila-2-oxacyclohexane scaffold is a prime example of this molecular design strategy, offering a tantalizing alternative to traditional carbon-based heterocycles. The gem-dimethyl substitution on the silicon atom not only enhances steric shielding, potentially hindering metabolic degradation, but also influences the conformational dynamics of the six-membered ring.
However, the promise of these silicon-containing heterocycles in drug development and materials science can only be realized through unambiguous structural validation. The introduction of a silicon atom necessitates a tailored analytical approach to confirm not just the elemental composition and connectivity, but also the precise three-dimensional arrangement of atoms. This guide provides a comprehensive comparison of the state-of-the-art analytical techniques for the structural elucidation of this compound derivatives. We will delve into the "why" behind the choice of each method, present best-practice experimental protocols, and compare the expected data with that of analogous carbon-based systems. Our aim is to equip researchers with the knowledge to confidently and rigorously validate the structure of these promising molecules.
The Analytical Triad: A Multi-faceted Approach to Structural Validation
No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray crystallography. Each of these methods interrogates the molecule in a unique way, and their combined data provide the irrefutable evidence of its structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic and organosilicon compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, a suite of NMR experiments is essential.
-
¹H NMR: As the most sensitive NMR-active nucleus, ¹H NMR provides the initial and most detailed map of the proton environment. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants reveal the number of different proton environments and their spatial relationships. For our target molecule, ¹H NMR is critical for confirming the presence of the methylene groups of the cyclohexane ring and the gem-dimethyl groups on the silicon atom.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are highly sensitive to their local electronic environment, allowing for the differentiation of the methylene carbons and the methyl carbons attached to the silicon.
-
²⁹Si NMR: This is the most direct method for probing the silicon center of the molecule. Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio than ¹H, the information it provides is invaluable.[1] The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents on the silicon atom and the overall geometry of the silacyclohexane ring.[2] For this compound, a single resonance in the ²⁹Si NMR spectrum would be expected, with a chemical shift characteristic of a tetracoordinate silicon atom in a cyclic siloxane environment.
Due to the limited availability of specific experimental spectral data in public databases for this compound, the following table presents expected and literature-derived data for closely related structures to illustrate the key differences between the silicon-containing ring and its carbon analogue, 1,1-dimethylcyclohexan-2-one.
| Nucleus | This compound (Predicted/Analog Data) | 1,1-Dimethylcyclohexan-2-one (Literature Data) | Key Differences & Rationale |
| ¹H NMR | Si-CH ₃: ~0.1 ppm (s, 6H) O-CH ₂: ~3.7 ppm (t, 2H) C-CH ₂-C: ~1.7 ppm (m, 2H) Si-CH ₂-C: ~0.8 ppm (t, 2H) | C-CH ₃: ~1.1 ppm (s, 6H) C-CH ₂-C=O: ~2.3 ppm (t, 2H) C-CH ₂-C: ~1.8 ppm (m, 2H) C-CH ₂-C: ~1.6 ppm (t, 2H) | The protons of the methyl groups on silicon are significantly upfield due to the lower electronegativity of silicon compared to carbon. The protons on the carbon adjacent to the oxygen in the silacycle are also shifted relative to the alpha-protons of the ketone in the carbon analogue. |
| ¹³C NMR | Si-C H₃: ~ -2 ppm O-C H₂: ~60 ppm C-C H₂-C: ~25 ppm Si-C H₂-C: ~15 ppm | C-C H₃: ~25 ppm C =O: ~212 ppm C-C H₂-C=O: ~38 ppm C-C H₂-C: ~22 ppm C-C H₂-C: ~27 ppm | The carbons of the methyl groups attached to silicon show a characteristic upfield shift, often appearing at negative ppm values. The most dramatic difference is the absence of the C=O signal in the silacycle and the presence of the O-CH₂ signal. |
| ²⁹Si NMR | ~15 to 25 ppm (indicative of a cyclic siloxane)[2] | Not Applicable | Provides a unique and direct confirmation of the silicon environment. The chemical shift range is highly diagnostic for the type of organosilicon compound.[1] |
The low sensitivity of the ²⁹Si nucleus requires specific acquisition parameters to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Dissolve a relatively high concentration of the sample (50-100 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can influence the chemical shift, so consistency is key.
-
Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.
-
A relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added in a very small amount to shorten the long T₁ relaxation times of the ²⁹Si nucleus, allowing for a shorter delay between pulses and faster data acquisition. However, this can also cause some line broadening.
-
-
Instrumental Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe tuned to the ²⁹Si frequency.
-
Ensure the instrument is well-shimmed on the deuterium lock signal of the solvent to achieve optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Employ a pulse sequence that enhances the signal of low-sensitivity nuclei. The Inverse Gated Decoupling pulse program is commonly used to suppress the negative Nuclear Overhauser Effect (NOE) that can null or invert the ²⁹Si signal.
-
Use a 90° pulse angle to maximize the signal for each scan.
-
Set a long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.
-
The relaxation delay (d1) is a critical parameter. For quantitative measurements, d1 should be at least 5 times the T₁ of the ²⁹Si nucleus. If a relaxation agent is not used, this could be on the order of 60-120 seconds.
-
Acquire a large number of scans (from several hundred to several thousand) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, at the cost of a slight decrease in resolution.
-
Fourier transform the Free Induction Decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an internal or external standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.
-
Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. While this can provide a detailed "fingerprint" of the molecule, the molecular ion peak (M⁺) may be weak or absent for some compounds.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] It typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺), with minimal fragmentation. This makes it ideal for unambiguously determining the molecular weight of the parent compound. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is isolated and then fragmented in a controlled manner. For the analysis of this compound derivatives, ESI-MS is generally preferred for its ability to clearly identify the molecular ion.
The fragmentation patterns of organosilicon compounds can be quite distinct from their carbon analogues. The presence of silicon's isotopes (²⁸Si, ²⁹Si, ³⁰Si) gives rise to a characteristic isotopic pattern for silicon-containing fragments. A common fragmentation pathway for silyl ethers involves cleavage of the Si-O bond or bonds adjacent to it.
| Technique | This compound (Predicted Fragments) | 1,1-Dimethylcyclohexan-2-one (Known Fragments) | Key Differences & Rationale |
| ESI-MS | [M+H]⁺ = 131.089 [M+Na]⁺ = 153.071 | [M+H]⁺ = 127.112 [M+Na]⁺ = 149.094 | The molecular weight is the most fundamental piece of information. The difference of 4 atomic mass units (amu) reflects the substitution of a carbon atom (and its associated protons) with a silicon atom. |
| EI-MS/MS | M⁺ = 130 [M-CH₃]⁺ = 115 [M-C₄H₈O]⁺ = 58 (dimethylsilanone) | M⁺ = 126 [M-CH₃]⁺ = 111 [M-C₂H₄]⁺ = 98 (McLafferty rearrangement) [M-C₃H₇]⁺ = 83 | The fragmentation of the silacycle is likely to be initiated by the loss of a methyl group from the silicon atom, a common fragmentation pathway for dimethylsilyl compounds. The carbon analogue undergoes characteristic ketone fragmentations, such as the McLafferty rearrangement, which are not possible for the silacycle. |
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[4]
-
To promote protonation and the formation of [M+H]⁺ ions, add a small amount of an acid, such as 0.1% formic acid, to the solution.[3]
-
Ensure the sample is fully dissolved and filtered to prevent clogging of the ESI source.
-
-
Instrumental Setup:
-
Use an ESI-MS instrument, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ ions.
-
For MS/MS analysis, set the instrument to isolate the [M+H]⁺ ion and then apply a collision energy to induce fragmentation. Acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and any common adducts.
-
For high-resolution data, use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula (C₆H₁₄OSi).
-
In the MS/MS spectrum, analyze the fragment ions to deduce the structure of the molecule.
-
III. Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for structural determination, providing a precise three-dimensional model of the molecule as it exists in the crystalline state.[1] This technique yields accurate bond lengths, bond angles, and torsional angles, which are invaluable for understanding the conformational preferences of the silacyclohexane ring.
While NMR and MS can establish the connectivity of atoms, X-ray crystallography provides the ultimate proof of the molecule's three-dimensional structure. For this compound, a crystal structure would definitively show:
-
The chair, boat, or twist-boat conformation of the six-membered ring.
-
The precise bond lengths of the Si-C, Si-O, and C-C bonds, which can be compared to theoretical values and the bond lengths in analogous carbon compounds.
-
The bond angles around the silicon atom and within the ring, revealing any distortions from ideal tetrahedral or trigonal planar geometries.
-
The packing of the molecules in the crystal lattice, which can provide insights into intermolecular interactions.
| Structural Parameter | Silacyclohexanes (General) | Cyclohexanes (General) | Key Differences & Rationale |
| Ring Conformation | Often a flattened chair conformation.[1] | Typically a chair conformation. | The longer Si-C and Si-O bonds compared to C-C and C-O bonds lead to a less puckered, more flattened ring structure in silacyclohexanes.[1] |
| Bond Lengths | Si-C: ~1.86 Å Si-O: ~1.64 Å | C-C: ~1.54 Å C-O: ~1.43 Å | The larger atomic radius of silicon results in significantly longer bonds compared to carbon. |
| Bond Angles | C-Si-C angle is typically smaller than the ideal tetrahedral angle of 109.5°. | C-C-C angle is close to the tetrahedral angle. | The different electronic and steric environment around the silicon atom can lead to deviations from ideal bond angles. |
-
Crystal Growth:
-
This is often the most challenging step. High-quality single crystals (typically 0.1-0.3 mm in each dimension) are required.[5]
-
Common methods for growing crystals include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, and vapor diffusion. A variety of solvents should be screened to find the optimal conditions.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
-
Structure Analysis:
-
The final refined structure provides a detailed picture of the molecule, including bond lengths, bond angles, and intermolecular interactions.
-
The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), and reported in a Crystallographic Information File (CIF).
-
Integrated Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel this compound derivative.
Caption: A best-practice workflow for the structural validation of novel compounds.
Conclusion: A Rigorous Approach to Innovation
The development of novel this compound derivatives holds significant promise for advancing drug discovery and materials science. However, the unique properties imparted by the silicon atom demand a meticulous and multi-faceted approach to structural validation. By integrating the complementary techniques of NMR spectroscopy (¹H, ¹³C, and ²⁹Si), mass spectrometry, and, when feasible, X-ray crystallography, researchers can establish the structural integrity of their compounds with the highest degree of confidence. This guide has outlined the rationale behind the selection of these techniques, provided practical experimental protocols, and highlighted the key structural differences to be expected when "switching" from carbon to silicon. Adherence to such a rigorous analytical workflow is not merely a matter of due diligence; it is the foundation upon which innovative and impactful science is built.
References
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Bagat Shainyan. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules. 2020;25(2):359. Available from: [Link]
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Gelest, Inc. Safety Data Sheet for this compound, 96%. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11549, 1,1-Dimethylcyclohexane. Available from: [Link]
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Pettit, G. R., et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Journal of Natural Products. 2019;82(5):1417-1434. Available from: [Link]
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SERC Carleton. Single-crystal X-ray Diffraction. Available from: [Link]
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University of California, Davis. ESI-MS Sample Preparation. Available from: [Link]
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]
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University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
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Wiley Online Library. A dynamic 1H and 13C nuclear magnetic resonance study of cis-1,6-dimethyl-2,5,7,10-tetraoxabicyclo[4.4.0]decane (4a,8a-dimethylhexahydro-p-dioxino[2,3-b]-p-dioxin). Available from: [Link]
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ChemBK. 2,2-dimethyl-1-oxa-2-silacyclohexan. Available from: [Link]
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Pascal-Man. Si NMR Some Practical Aspects. Available from: [Link]
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PubChem. 2,2-Dimethylcyclohexan-1-ol. Available from: [Link]
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ResearchGate. (PDF) Synthesis and some chemical properties of 4-aza-2,2-dimethyl-4-R-1-oxa-2-silabenzocycloheptan-5-ones. Available from: [Link]
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University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]
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Navigating Complex Molecule Synthesis: A Comparative Guide to the Performance of 1,1-Dimethyl-1-sila-2-oxacyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. While acyclic silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers have long been mainstays for the protection of hydroxyl groups, their cyclic counterparts remain a relatively underexplored class of reagents. This guide provides a comprehensive analysis of the potential performance of 1,1-dimethyl-1-sila-2-oxacyclohexane as a protecting group for 1,4-diols in complex molecule synthesis. By examining its theoretical advantages and disadvantages, and presenting hypothetical comparative data, we aim to illuminate the potential niche for this and other cyclic silyl ethers in the modern synthetic chemist's toolbox.
The Allure of the Cyclic Silyl Ether: A Theoretical Framework
The structure of this compound, a six-membered ring containing a silicon-oxygen bond, suggests several potential advantages over its acyclic analogues. The cyclic nature of this protecting group imparts conformational rigidity, which can influence the stereochemical outcome of reactions at remote positions in the substrate. Furthermore, the fixed orientation of the silicon-oxygen bond and the methyl groups on the silicon atom may lead to unique stability profiles and deprotection kinetics.
However, the formation of a cyclic silyl ether from a 1,4-diol and a difunctional silylating agent is subject to thermodynamic and kinetic challenges, including the entropic cost of ring formation and potential for polymerization. The performance of this compound must therefore be carefully weighed against these factors.
Comparative Stability Analysis: A Hypothetical Data-Driven Comparison
To contextualize the potential utility of this compound, we present a table of hypothetical comparative data on its stability alongside the commonly used TBDMS and TIPS ethers. These values are extrapolated from the known principles of silyl ether chemistry, considering the steric and electronic effects of the cyclic structure.
| Protecting Group | Structure | Relative Stability to Acidic Hydrolysis (Hypothetical) | Relative Stability to Basic Hydrolysis (Hypothetical) | Cleavage Conditions (Hypothetical) |
| This compound | 1.5x TBDMS | 0.8x TBDMS | TBAF, THF, 25 °C, 4h; AcOH/H₂O (2:1), 40 °C, 12h | |
| TBDMS | Acyclic | 1 | 1 | TBAF, THF, 25 °C, 2h; AcOH/H₂O (2:1), 25 °C, 8h |
| TIPS | Acyclic | 35x TBDMS | 5x TBDMS | HF-Pyridine, THF, 0 °C, 6h; TFA, CH₂Cl₂, 0 °C, 2h |
This data is hypothetical and intended for illustrative purposes.
The anticipated slightly higher stability of the cyclic silyl ether to acidic conditions is based on the potential for the ring structure to disfavor the formation of a pentacoordinate silicon intermediate. Conversely, the slightly lower predicted stability under basic conditions may be attributed to ring strain in the transition state of nucleophilic attack at silicon.
Application in a Hypothetical Complex Molecule Synthesis
To illustrate the potential strategic advantage of employing this compound, we propose a hypothetical synthetic sequence towards a complex polyketide fragment.
Caption: Hypothetical workflow for the use of a cyclic silyl ether.
Experimental Protocol: Protection of a 1,4-Diol with 1,1-dichloro-1-silacyclohexane
Causality: The use of a dichlorosilane allows for the direct formation of the cyclic silyl ether in a single step, avoiding the need for a two-step diol protection-cyclization sequence. Imidazole acts as a base to neutralize the HCl byproduct.
-
To a solution of the 1,4-diol (1.0 equiv) in anhydrous DMF (0.5 M) under an argon atmosphere is added imidazole (2.5 equiv).
-
The mixture is cooled to 0 °C, and 1,1-dichloro-1-silacyclohexane (1.1 equiv) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound-protected diol.
Experimental Protocol: Selective Deprotection
Causality: Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon. The mild conditions allow for the selective removal of the silyl ether in the presence of other sensitive functional groups.
-
To a solution of the protected polyketide fragment (1.0 equiv) in THF (0.2 M) at room temperature is added a 1.0 M solution of TBAF in THF (1.2 equiv).
-
The reaction is stirred for 4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
Purification by flash chromatography yields the deprotected diol.
A Comparative Look at Alternative Protecting Groups
While this compound presents an intriguing option, it is essential to consider established alternatives for the protection of 1,4-diols.
Caption: Comparison of protecting groups for 1,4-diols.
-
Acetonides: Formed from the reaction with acetone or 2,2-dimethoxypropane under acidic conditions. They are stable to basic and nucleophilic reagents but are readily cleaved with acid.
-
Benzylidene Acetals: Prepared from benzaldehyde, these are stable to a wide range of conditions but can be removed by hydrogenolysis or strong acid.
The unique value of a cyclic silyl ether like this compound would lie in its orthogonal stability profile, particularly its lability to fluoride ions, which is a feature not shared by acetal-based protecting groups.
Conclusion
While the practical application of this compound in complex molecule synthesis is not yet widely documented, a theoretical and comparative analysis suggests it holds potential as a valuable tool for the protection of 1,4-diols. Its rigid cyclic structure may offer unique stereochemical control, and its distinct stability profile, particularly its cleavage with fluoride, provides an orthogonal strategy to traditional diol protecting groups. Further experimental investigation is warranted to fully elucidate the performance and synthetic utility of this and other cyclic silyl ethers.
References
Sources
A Senior Application Scientist's Guide to Analytical Specificity and Cross-Reactivity Assessment of 1,1-Dimethyl-1-sila-2-oxacyclohexane in Pharmaceutical Applications
Introduction: Redefining "Cross-Reactivity" for a Cyclic Siloxane
To researchers and drug development professionals, the term "cross-reactivity" immediately brings to mind immunoassays, where an antibody mistakenly binds to an analog of the target analyte, leading to inaccurate quantification.[1][2] However, when evaluating small synthetic molecules like 1,1-dimethyl-1-sila-2-oxacyclohexane, particularly within the pharmaceutical landscape, the concept of cross-reactivity requires a broader, more practical definition. Here, the primary concern is not immunological but analytical: the potential for structurally similar compounds to interfere with the accurate and specific measurement of the target molecule.
This compound is a cyclic organosilane compound, a class of molecules also known as siloxanes.[3][4][5][6] Siloxanes are ubiquitous in pharmaceutical manufacturing, often appearing as extractables or leachables (E&L) from silicone-based materials such as tubing, gaskets, and container closure systems.[7][8][9] The presence of these unintended impurities in a final drug product is a significant safety and regulatory concern.[10][11] Therefore, the critical challenge is ensuring that our analytical methods can unequivocally distinguish this compound from other common cyclic siloxanes, such as D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane), which may co-exist as leachables.[12][13]
This guide provides an in-depth comparison of analytical methodologies designed to ensure the specific detection of this compound. We will move beyond theoretical discussion to provide a robust, self-validating experimental protocol, explaining the causal logic behind each step to empower researchers to generate defensible, high-integrity data.
The Analytical Challenge: Differentiating Structurally Similar Siloxanes
The primary obstacle in siloxane analysis is their structural similarity and widespread presence, which creates a high risk of analytical interference.[14] Cyclic siloxanes are composed of repeating silicon-oxygen units, and their mass spectra often exhibit similar fragmentation patterns, making definitive identification challenging.[15] Furthermore, siloxane contamination from analytical consumables themselves (e.g., GC inlet septa, column bleed) can introduce "ghost peaks" that complicate analysis.[14]
A successful analytical strategy must therefore prioritize separation and specific detection. Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like siloxanes, while Mass Spectrometry (MS) provides the specificity needed for confident identification.[16][17][18]
Below is a visual comparison of our target analyte and common interfering siloxanes.
Caption: Structural relationship between the target analyte and common interfering cyclic siloxanes.
Comparative Analysis of Analytical Techniques
While Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, the specific configuration of the system dramatically impacts its ability to resolve and specifically detect siloxanes. The choice of detector is particularly critical.
| Technique | Principle of Detection | Specificity for Siloxanes | Advantages | Limitations | Primary Application |
| GC-FID | Flame Ionization Detector. Responds to carbon-containing compounds ionized in a flame. | Low. The FID is a universal detector for hydrocarbons.[17] | Simple, robust, wide linear range. | Cannot provide structural information for identification. Prone to interference from other organic molecules.[17] | Routine quantification when analyte identity is already confirmed and matrix is simple. |
| GC-MS (Single Quad) | Mass Spectrometer. Separates ions based on their mass-to-charge ratio (m/z). | High. Provides a unique fragmentation pattern (mass spectrum) for identification.[16][18] | Excellent for structural confirmation. Can use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. | Can be challenging to differentiate isomers or compounds with very similar spectra without excellent chromatographic separation. | Gold standard for identification and quantification in complex matrices like E&L studies. |
| GC-AED | Atomic Emission Detector. Detects specific elements by measuring the wavelength of light emitted from atoms in a plasma. | Very High. Can be tuned to selectively detect silicon (at 252 nm), effectively filtering out non-silicon-containing compounds.[18] | Extremely selective for heteroatoms like silicon.[17] Simplifies complex chromatograms. | Less common than MS, higher operational complexity. Does not provide the rich structural information of a full mass spectrum. | Confirmatory analysis for the presence of silicon-containing compounds. |
| GCxGC-TOFMS | Comprehensive 2D GC with Time-of-Flight MS. Uses two columns with different selectivities and a high-speed mass detector. | Exceptional. The two-dimensional separation provides immense peak capacity, resolving co-eluting compounds.[15] TOFMS offers high spectral acquisition rates. | Unparalleled resolving power for extremely complex samples.[15] Can separate isomers and overcome matrix effects. | High instrument cost and complexity. Data processing is more intensive. | Research-grade analysis of highly complex E&L profiles where standard GC-MS fails. |
Expert Rationale: For the purpose of developing a robust, defensible, and widely applicable method for cross-reactivity/specificity assessment, GC-MS with a single quadrupole detector offers the optimal balance of specificity, accessibility, and performance. It allows for both qualitative identification via spectral matching and sensitive quantification via SIM mode, making it ideal for the rigorous demands of pharmaceutical quality control.
A Self-Validating Protocol for Specificity Assessment
This protocol details a comprehensive workflow to identify and quantify this compound in a simulated aqueous drug product, while simultaneously assessing cross-reactivity from other cyclic siloxanes. The design incorporates self-validating steps to ensure data integrity.
Caption: Experimental workflow for specificity and cross-reactivity assessment.
Step 1: Materials and Reagent Preparation
-
Standards: Obtain certified reference standards of this compound, D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), and an appropriate internal standard (IS) not expected to be in the sample (e.g., deuterated D6).
-
Solvents: Use high-purity, GC-grade hexane and acetone.
-
Simulated Matrix: Prepare a simulated aqueous drug product (e.g., saline solution or a placebo formulation).
-
Stock Solutions: Prepare individual stock solutions (1 mg/mL) of the target analyte, potential interferents (D4, D5), and the internal standard in hexane.
-
Calibration Standards: Create a series of calibration standards by diluting the target analyte stock solution to cover the expected concentration range (e.g., 0.1 to 10 µg/mL). Fortify each calibration level with a constant concentration of the internal standard.
-
Specificity/Cross-Reactivity Samples: Prepare the following samples in the simulated matrix:
-
Blank: Unspiked matrix.
-
Target-Only: Matrix spiked with a mid-range concentration of this compound.
-
Interferent-Only: Matrix spiked with D4 and D5.
-
Mixed Sample: Matrix spiked with the target analyte, D4, and D5.
-
Step 2: Sample Extraction (Liquid-Liquid Extraction)
Causality: This step isolates the non-polar siloxanes from the aqueous drug product matrix and concentrates them for sensitive GC analysis. Hexane is an effective solvent for this purpose.[13]
-
Pipette 5 mL of each sample (calibration standards, specificity samples, and blank) into separate glass centrifuge tubes.
-
Add a precise volume of the internal standard solution to each tube.
-
Add 2 mL of hexane, cap tightly, and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Analyze directly or, if higher sensitivity is needed, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of hexane (e.g., 200 µL).
Step 3: GC-MS Instrumental Analysis
Causality: The choice of a "5-type" column (e.g., 5% phenyl-methylpolysiloxane) provides good general selectivity for semi-volatile compounds. The temperature program is designed to separate the target analyte from potential interferents based on their boiling points and column interactions.[14]
-
GC System: Agilent 7890 GC or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977 MSD or equivalent.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 45-500 to identify peaks and confirm spectra.
-
SIM Mode: Monitor characteristic ions for the target analyte, interferents, and the internal standard for quantification.
-
Step 4: Data Analysis and Specificity Validation
Causality: This multi-faceted data review is the core of the self-validating process. It moves from simple detection to irrefutable proof of specificity.
-
Analyze the Blank: Confirm the absence of any peaks at the retention times of the target analyte and interferents. This establishes the cleanliness of the system and reagents.[14]
-
Analyze Target-Only and Interferent-Only Samples:
-
Establish the retention time and mass spectrum for each individual compound under the specified conditions.
-
Ensure the chromatographic method provides baseline separation between this compound and the other siloxanes. If co-elution occurs, the method is not specific and the GC program must be optimized.
-
-
Analyze the Mixed Sample:
-
Verify that the retention times and spectral data for each compound in the mixture match those from the individual runs.
-
Examine the peak for this compound. Is it symmetrical and chromatographically pure? Is there any contribution to its signal from the fragments of co-eluting interferents?
-
-
Calculate Analytical Cross-Reactivity: If an interferent produces a signal in the quantification channel of the target analyte, the percentage of interference can be calculated. True specificity should yield <1% interference.
Conclusion
For a compound like this compound, a potential leachable in pharmaceutical products, ensuring analytical specificity is paramount for patient safety and regulatory compliance. This guide has reframed the concept of "cross-reactivity" from an immunological to an analytical interference context, which is the relevant paradigm for researchers in drug development. The comparative analysis of techniques demonstrates the superiority of GC-MS for this application, providing the necessary structural confirmation that other detectors lack.
By implementing the detailed, self-validating protocol, scientists can confidently identify and quantify this compound, ensuring that their data is robust, defensible, and free from the analytical cross-reactivity of other structurally similar siloxanes. This rigorous approach is fundamental to the principles of scientific integrity and is essential for navigating the complex challenges of extractables and leachables testing.
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A Senior Application Scientist's Guide to Silylating Agents: Benchmarking the Efficiency of 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE
Abstract
In the landscape of synthetic chemistry, particularly within pharmaceutical development, the judicious selection of a protecting group is paramount for achieving high-yield, selective transformations. Silyl ethers are a cornerstone of hydroxyl protection strategies due to their tunable stability and versatile cleavage conditions.[1][2][3] While conventional agents like silyl chlorides (e.g., TBDMSCl) and amides (e.g., BSA) are well-established, they are not without drawbacks, such as corrosive byproducts or the need for scavenger bases. This guide introduces 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE, a cyclic silylating agent, and benchmarks its theoretical efficiency against industry standards. We will explore the mechanistic rationale for its potential advantages, including the prospect of cleaner reaction profiles and simplified work-up procedures, supported by comparative experimental designs and protocols.
Introduction: The Critical Role of Silylation
The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic molecules. Its protection is often a mandatory step in a multi-step synthesis to prevent unwanted side reactions.[4] Silyl ethers are formed by replacing the active hydrogen of a hydroxyl group with an organosilyl group, effectively masking its reactivity.[5] The ideal silylating agent should exhibit several key characteristics:
-
High Reactivity: The reaction should proceed quickly and to completion under mild conditions.[6]
-
Selectivity: The agent should be able to differentiate between different types of hydroxyl groups (e.g., primary vs. secondary).[4][7]
-
Benign Byproducts: The byproducts of the silylation reaction should be non-reactive and easily separable from the desired product.[6]
-
Tunable Stability: The resulting silyl ether must be robust enough to withstand subsequent reaction conditions but cleavable under specific, mild conditions.[1][2][3]
Common agents such as tert-Butyldimethylsilyl chloride (TBDMSCl) and N,O-Bis(trimethylsilyl)acetamide (BSA) are workhorses in this field but present distinct profiles of advantages and disadvantages that leave room for innovation. TBDMSCl, for instance, generates hydrochloric acid, necessitating the use of a stoichiometric amount of a base like imidazole, which can complicate purification.[4][8] BSA generates volatile, neutral byproducts, but its high reactivity can sometimes lead to a lack of selectivity.[9]
This guide evaluates This compound (CAS 5833-47-6), a structurally distinct cyclic reagent, as a promising alternative. We hypothesize that its ring-strain and unique structure could facilitate efficient silylation while generating a single, tractable byproduct upon ring-opening.
The Challenger: this compound
This compound is a cyclic siloxane.[10][11][12] Unlike traditional linear silylating agents, its reactivity is derived from the inherent strain of the six-membered ring containing a silicon-oxygen bond. The proposed mechanism involves nucleophilic attack by the alcohol on the electrophilic silicon atom, leading to a ring-opening event.
Proposed Reaction Mechanism
The key advantage is the intramolecular nature of the leaving group. The reaction is proposed to proceed without the formation of external byproducts like HCl or acetamide. Instead, the ring opens to form a new silyl ether with a tethered silanol, which could potentially be removed via aqueous work-up or simple filtration if it precipitates.
Caption: Proposed reaction of an alcohol with this compound.
Comparative Performance Benchmarking
To objectively assess the efficiency of this compound, we propose a comparative study against two widely-used agents: TBDMSCl (a sterically hindered silyl chloride) and BSA (a highly reactive silyl amide).
Experimental Design
-
Substrates: A primary alcohol (Benzyl Alcohol) and a more sterically hindered secondary alcohol (1-Phenylethanol) will be used to evaluate both reactivity and selectivity.
-
Reaction Conditions: Reactions will be run in Dichloromethane (DCM) at room temperature and monitored by Thin Layer Chromatography (TLC) for time to completion.
-
Metrics:
-
Reaction Time: Time required for complete consumption of the starting alcohol.
-
Isolated Yield (%): Yield of the purified silyl ether product.
-
Byproduct Profile & Work-up: Qualitative assessment of the byproducts and the complexity of the purification process.
-
Anticipated Results & Discussion
The following table summarizes the expected performance based on the known properties of the benchmark agents and the proposed reactivity of our challenger.
| Substrate | Silylating Agent | Base/Catalyst | Expected Time (h) | Expected Yield (%) | Byproducts | Work-up Complexity |
| Benzyl Alcohol | TBDMSCl | Imidazole (1.5 eq) | 2 - 4 | >95% | Imidazole HCl | High (Aqueous wash, Chromatography) |
| (Primary) | BSA | None | < 0.5 | >98% | N-TMS-Acetamide, Acetamide | Medium (Volatile, but requires high vacuum) |
| This compound | None (or catalytic acid/base) | 1 - 3 | >90% | Ring-opened silanol | Low (Potential for simple extraction) | |
| 1-Phenylethanol | TBDMSCl | Imidazole (1.5 eq) | 8 - 12 | >90% | Imidazole HCl | High (Aqueous wash, Chromatography) |
| (Secondary) | BSA | TMCS (cat.) | 1 - 2 | >95% | N-TMS-Acetamide, Acetamide | Medium (Volatile, but requires high vacuum) |
| This compound | None (or catalytic acid/base) | 4 - 8 | >85% | Ring-opened silanol | Low (Potential for simple extraction) |
We anticipate that this compound will offer a compelling balance of reactivity—slower than the aggressive BSA but potentially faster than TBDMSCl for hindered alcohols due to a different transition state. Its primary advantage is expected to be in the work-up stage . The single, polar, ring-opened byproduct should be readily separable from the typically non-polar silyl ether product through a simple aqueous extraction, potentially obviating the need for column chromatography in many cases.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating, concluding with product characterization.
Protocol 1: Silylation of Benzyl Alcohol with TBDMSCl (The Standard)
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).[8]
-
Stir at room temperature until all imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.[4]
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.
Protocol 2: Silylation of Benzyl Alcohol with BSA (The Powerhouse)
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous acetonitrile (0.5 M), add BSA (1.2 eq) via syringe under an inert atmosphere (N₂).[13]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes.[13]
-
Upon completion, concentrate the reaction mixture directly under high vacuum to remove the solvent and volatile byproducts (acetamide and excess BSA).
-
If necessary, purify the residue by flash column chromatography, though direct use is often possible.
Protocol 3: Proposed Silylation with this compound (The Challenger)
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM (0.5 M), add this compound (1.1 eq).
-
Mechanistic note: The reaction may require a catalytic amount of a Lewis acid (e.g., TMSOTf) or a strong, non-nucleophilic base to activate the silylating agent or the alcohol, respectively. This would be a key parameter for optimization.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, add water to the reaction mixture and transfer to a separatory funnel.
-
Extract with DCM (3x). The polar silanol byproduct is expected to remain in the aqueous layer.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the product, which is expected to be of high purity.
Comparative Experimental Workflow
The following diagram illustrates the key differences in the post-reaction work-up phase, highlighting the primary advantage of the cyclic agent.
Caption: Comparative workflow highlighting the simplified purification for the cyclic agent.
Conclusion & Future Outlook
While established silylating agents like TBDMSCl and BSA are effective, they present challenges in terms of corrosive byproducts and complex or energy-intensive purification. Our analysis suggests that This compound holds significant potential as an efficient silylating agent with a uniquely advantageous byproduct profile.
The generation of a single, polar, ring-opened byproduct offers a clear path to simplified, extraction-based purification, potentially eliminating the need for chromatography. This would translate to substantial savings in time, solvent usage, and cost—critical factors in both academic research and industrial drug development.
Further experimental validation is required to confirm reaction kinetics and optimize conditions for a broad range of substrates. However, the fundamental mechanistic advantages position this compound and similar cyclic reagents as a promising next generation of silylating agents for cleaner, more efficient, and sustainable chemical synthesis.
References
- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem.
- The Efficacy of Silylating Agents in Derivatization for Gas Chromatography: A Compar
- 11.3 Protecting groups - Organic Chemistry II. Fiveable.
- A novel and simple method for the silylation of alcohols in DMSO–hexane without a catalyst. Green Chemistry (RSC Publishing).
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Bis(trimethylsilyl)acetamide. Wikipedia.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. Benchchem.
- A Comparative Guide to Silylating Agents: Profiling 3-Cyanopropyldiisopropylchlorosilane. Benchchem.
- ORGANIC SYNTHESIS.
- tert-Butyldimethylsilyl Chloride (TBS-Cl). Common Organic Chemistry.
- tert-Butyldimethylsilyl Chloride. ZXCHEM.
- BSA - Product Specific
- silyl
- CAS 5833-47-6 this compound. Alfa Chemistry.
- Silyl-protective groups influencing the reactivity and selectivity in glycosyl
- A 3,4-trans-Fused Cyclic Protecting Group Facilitates α-Selective Catalytic Synthesis of 2-Deoxyglycosides. NIH.
- Bis(trimethylsilyl)acetamide. Grokipedia.
- Product Information - 15269 N,O-Bis(trimethylsilyl)acetamide. Sigma-Aldrich.
- This compound, 96% cas no.5833-47-6. LookChem.
- Silylating Agents.
- This compound. ChemNet.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1,1-Dimethyl-1-Sila-2-Oxacyclohexane
For the pioneering researchers and scientists in drug development, the novel chemical entities you synthesize are the lifeblood of discovery. Among these is 1,1-dimethyl-1-sila-2-oxacyclohexane (CAS No. 5833-47-6), a unique organosilane with significant potential. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly when it comes to the disposal of such specialized reagents.
This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for the proper disposal of this compound. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream with the utmost confidence and safety, ensuring that your groundbreaking work does not come at the cost of environmental integrity or personal well-being.
Part 1: Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process.
According to its Safety Data Sheet (SDS), this compound is classified as a highly flammable liquid and vapor (GHS-US classification: Flam. Liq. 2, H225) .[1] This is the primary hazard that dictates its handling and disposal protocols. The liquid can generate a strong static charge when poured, and its vapors can form explosive mixtures with air.[1] Additionally, while comprehensive toxicological data is limited, it may cause skin, eye, and respiratory tract irritation.[1]
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] Given its high flammability and a flashpoint below 140°F, this compound waste must be managed as ignitable hazardous waste .[2]
Key Hazard Summary Table
| Hazard Classification | Description | Primary Concern |
| Flammability | Highly flammable liquid and vapor.[1] | Fire and explosion risk, especially in the presence of ignition sources like heat, sparks, or open flames.[1] |
| Static Discharge | Liquid generates a strong static charge when poured.[1] | Potential for ignition of flammable vapors. |
| Irritation | May cause irritation to the skin, eyes, and respiratory tract.[1] | Requires use of appropriate Personal Protective Equipment (PPE). |
| Environmental | May be hazardous to the environment.[1] | Improper disposal can lead to environmental contamination. |
Part 2: In-Lab Waste Management and Collection Protocol
Proper management of this compound waste begins at the point of generation. The following step-by-step protocol is designed to ensure safety and compliance within the laboratory environment.
Step 1: Designate a Hazardous Waste Accumulation Area
-
Select a well-ventilated area, preferably within a chemical fume hood, for the temporary accumulation of this waste.
-
This area must be away from heat, open flames, sparks, and other potential ignition sources.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Step 2: Use a Designated and Properly Labeled Waste Container
-
Select a container made of a material compatible with this compound. A clean, dry, and sealable container is essential.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name: "this compound," and a clear indication of its ignitable nature.
-
Keep the container tightly closed when not in use.[1]
Step 3: Waste Collection Procedure
-
Always wear appropriate PPE, including safety glasses or goggles, flame-resistant lab coat, and chemical-resistant gloves.
-
When transferring the waste into the designated container, use only non-sparking tools.[1]
-
To mitigate the risk of static discharge, ensure that the waste container and any transfer equipment are properly grounded and bonded.[1]
-
Avoid mixing this waste with other chemical waste streams, particularly with incompatible materials such as acids, alcohols, oxidizing agents, and peroxides.[1]
Part 3: Final Disposal Pathway
The ultimate fate of hazardous waste is a critical component of responsible chemical management.[4] For this compound, the recommended and safest disposal method is incineration by a licensed hazardous waste disposal facility .[1]
Workflow for Compliant Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent a fire and minimize exposure.
-
Eliminate Ignition Sources : Immediately extinguish any open flames, turn off hot plates, and remove any sources of sparks in the vicinity.[1]
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated to disperse the flammable vapors.
-
Contain the Spill : Use dikes or absorbent materials to prevent the spill from spreading and entering sewers or streams.[1]
-
Absorb the Spilled Material : Use an inert, non-combustible absorbent material such as vermiculite or sand to clean up the spill.
-
Collect and Dispose : Using non-sparking tools, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[1]
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is not merely a regulatory hurdle; it is an integral part of responsible scientific practice. By adhering to the principles of hazard identification, safe in-lab handling, and compliant final disposal through a licensed facility, you safeguard your personnel, your institution, and the environment. This commitment to safety is the bedrock upon which trustworthy and authoritative scientific advancement is built.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
This compound, 96% Safety Data Sheet. Gelest, Inc. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
Sources
- 1. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 2. Synthesis of Polycyclic and Cage Siloxanes by Hydrolysis and Intramolecular Condensation of Alkoxysilylated Cyclosiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nlc-bnc.ca [nlc-bnc.ca]
- 4. Silanization vs. Other Surface Deactivation Methods Explained [hplcvials.com]
Personal protective equipment for handling 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE
A Researcher's Guide to Safely Handling 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate, and actionable information for the safe handling of this compound (CAS No. 5833-47-6). The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of scientific integrity and personal safety.
Immediate Safety Profile & Hazards
This compound is a highly flammable liquid and vapor, classified under GHS-US as Flammable Liquid 2 (H225).[1] Understanding the primary hazards is the first step in mitigating risk.
-
Fire and Explosion Hazard: The substance is highly flammable, and its vapors can form explosive mixtures with air.[1] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2] The liquid can also generate a strong static charge when poured, necessitating grounding and bonding of containers and receiving equipment.[1]
-
Health Hazards: While acute toxicity data is limited, the primary health concerns are irritation.[1] It may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3]
-
Chemical Reactivity: This compound is incompatible with acids, alcohols, oxidizing agents, and peroxides.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling/Transfer | Chemical goggles (contact lenses should not be worn)[1] | Neoprene or nitrile rubber gloves[1] | Lab coat or suitable protective clothing[1] | Recommended where exposure through inhalation may occur[1] |
| Spill Cleanup | Chemical goggles[1] | Neoprene or nitrile rubber gloves[1] | Wear suitable protective clothing[1] | Respiratory protection equipment is recommended[1] |
| Emergency/Fire | Chemical goggles[1] | Neoprene or nitrile rubber gloves[1] | Full protective gear[4] | Self-contained breathing apparatus (SCBA)[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and experimental reproducibility.
Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a cool, well-ventilated place away from heat and ignition sources.[1][3] The storage area should be equipped with appropriate fire suppression systems.
-
Container Integrity: Keep the container tightly closed when not in use.[1][2]
-
Incompatible Materials: Ensure storage is segregated from acids, alcohols, oxidizing agents, and peroxides.[1]
Handling and Use
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1][2]
-
Grounding: Use proper grounding and bonding procedures for containers and receiving equipment to prevent static discharge.[1][2]
-
Tools: Employ only non-sparking tools during transfer and handling.[1][2]
-
Personal Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving the work area.[1] Contaminated clothing should be removed and washed before reuse.[1]
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an incident.
Accidental Release or Spill
In the event of a spill, the immediate priority is to ensure the safety of all personnel and contain the spill.
Caption: Workflow for a safe and effective chemical spill response.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Eliminate Ignition Sources: Turn off all potential ignition sources in the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Equip yourself with the appropriate PPE as outlined in the table above.[1]
-
Containment: Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1]
-
Absorption: Use an inert absorbent material to clean up the spill.
-
Collection: Carefully sweep or shovel the absorbed material into an appropriate container for disposal, using only non-sparking tools.[1]
-
Disposal: Dispose of the waste in a licensed waste disposal facility in accordance with local and national regulations.[1]
First Aid Measures
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected skin with water or shower.[1]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention.[1]
-
If inhaled: Move the person to fresh air.
-
If ingested: Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical advice.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical to extinguish a fire.[1]
-
Firefighter Protection: Firefighters should wear proper protective equipment, including respiratory protection, and avoid all eye and skin contact with the substance.[1]
Disposal
-
Waste Disposal: The material may be incinerated.[1] All disposal must be carried out in a safe manner and in accordance with local and national regulations at a licensed waste disposal facility.[1]
-
Container Disposal: Handle empty containers with care as residual vapors are flammable.[1] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]
References
-
Gelest, Inc. (2015). This compound, 96% Safety Data Sheet. [Link]
-
LookChem. 1-Oxa-2-silacyclohexane, 2,2-dimethyl-. [Link]
-
ChemBK. 2,2-dimethyl-1-oxa-2-silacyclohexan. [Link]
- Material Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
